molecular formula C12H16ClN3O B1324937 2-Chloro-4-(piperidin-1-yl)benzohydrazide CAS No. 952183-28-7

2-Chloro-4-(piperidin-1-yl)benzohydrazide

Cat. No.: B1324937
CAS No.: 952183-28-7
M. Wt: 253.73 g/mol
InChI Key: CSFNRLGTCJUJFX-UHFFFAOYSA-N
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Description

2-Chloro-4-(piperidin-1-yl)benzohydrazide is a useful research compound. Its molecular formula is C12H16ClN3O and its molecular weight is 253.73 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-piperidin-1-ylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c13-11-8-9(16-6-2-1-3-7-16)4-5-10(11)12(17)15-14/h4-5,8H,1-3,6-7,14H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFNRLGTCJUJFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)C(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-4-(piperidin-1-yl)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthetic pathway for 2-Chloro-4-(piperidin-1-yl)benzohydrazide, a key intermediate in the synthesis of various pharmaceutical compounds. As a senior application scientist, this document is structured to deliver not only a step-by-step protocol but also the underlying chemical principles and practical insights to ensure successful and reproducible synthesis.

Introduction and Strategic Importance

This compound is a crucial building block in medicinal chemistry, notably as a precursor for the synthesis of Factor Xa inhibitors, such as Rivaroxaban, a widely used anticoagulant.[1][2] The strategic importance of this molecule necessitates a robust and efficient synthetic route. This guide will dissect a common and effective pathway, commencing from commercially available starting materials.

The synthesis of this compound is a multi-step process that hinges on key organic transformations. A logical and well-established synthetic strategy involves three primary stages:

  • Nucleophilic Aromatic Substitution (SNAr): Formation of the core 2-chloro-4-(piperidin-1-yl)benzoic acid scaffold.

  • Esterification: Conversion of the carboxylic acid to a more reactive ester intermediate.

  • Hydrazinolysis: Reaction of the ester with hydrazine hydrate to yield the final benzohydrazide product.

This guide will elaborate on each of these stages, providing mechanistic insights, detailed experimental procedures, and characterization data.

The Synthetic Pathway: A Mechanistic Overview

The overall synthetic transformation can be visualized as follows:

Synthesis_Pathway A 2-Chloro-4-fluorobenzoic Acid B 2-Chloro-4-(piperidin-1-yl)benzoic Acid A->B Piperidine, Base C Methyl 2-chloro-4-(piperidin-1-yl)benzoate B->C Methanol, Acid Catalyst D This compound C->D Hydrazine Hydrate

Caption: Overall synthetic scheme for this compound.

Step 1: Nucleophilic Aromatic Substitution - Synthesis of 2-Chloro-4-(piperidin-1-yl)benzoic Acid

The initial and pivotal step is the formation of the C-N bond through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the fluorine atom of 2-chloro-4-fluorobenzoic acid is displaced by the nucleophilic piperidine.

Causality of Experimental Choices:

  • Choice of Starting Material: 2-Chloro-4-fluorobenzoic acid is an ideal starting material. The fluorine atom is a good leaving group for SNAr reactions, often exhibiting higher reactivity than other halogens in activated aromatic systems.[3] The presence of the electron-withdrawing carboxylic acid and chloro groups further activates the aromatic ring towards nucleophilic attack.[4][5]

  • Role of the Nucleophile: Piperidine, a secondary cyclic amine, is a potent nucleophile, readily attacking the electron-deficient carbon atom bonded to the fluorine.

  • Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), which can solvate the cationic species and facilitate the reaction. The use of a base, such as potassium carbonate or triethylamine, is crucial to neutralize the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product.

Mechanism: The SNAr mechanism proceeds via a two-step addition-elimination process.

SNAr_Mechanism reactant 2-Chloro-4-fluorobenzoic Acid + Piperidine intermediate Meisenheimer Complex (Addition Intermediate) reactant->intermediate Nucleophilic Attack product 2-Chloro-4-(piperidin-1-yl)benzoic Acid intermediate->product Loss of Fluoride

Caption: Simplified mechanism of the nucleophilic aromatic substitution step.

The nucleophilic piperidine attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[6] In the subsequent step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the desired product.

Step 2: Esterification - Preparation of Methyl 2-chloro-4-(piperidin-1-yl)benzoate

The direct conversion of a carboxylic acid to a hydrazide can be challenging. Therefore, the carboxylic acid is first converted to a more reactive ester derivative. Fischer esterification is a common and cost-effective method for this transformation.

Causality of Experimental Choices:

  • Ester Choice: Methyl or ethyl esters are commonly used due to the low cost and volatility of the corresponding alcohols, which allows for easy removal after the reaction.

  • Acid Catalyst: The reaction is catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Reaction Conditions: The reaction is typically carried out in an excess of the alcohol, which also serves as the solvent. Heating under reflux is often required to drive the reaction to completion. The removal of water, a byproduct of the reaction, for instance by using a Dean-Stark apparatus, can also shift the equilibrium towards the ester product.

Step 3: Hydrazinolysis - Formation of this compound

The final step is the conversion of the ester to the corresponding hydrazide through reaction with hydrazine hydrate. This is a nucleophilic acyl substitution reaction.

Causality of Experimental Choices:

  • Reagent: Hydrazine hydrate (N₂H₄·H₂O) is a powerful nucleophile that readily reacts with the electrophilic carbonyl carbon of the ester.

  • Solvent: The reaction is typically performed in an alcohol, such as methanol or ethanol, which can dissolve both the ester and hydrazine hydrate.

  • Reaction Conditions: The reaction is often carried out at elevated temperatures (reflux) to ensure a reasonable reaction rate. The product, being a solid, often precipitates from the reaction mixture upon cooling, simplifying its isolation.[7]

Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a well-equipped laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times.

Synthesis of 2-Chloro-4-(piperidin-1-yl)benzoic Acid

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloro-4-fluorobenzoic acid174.5510.0 g0.057
Piperidine85.157.3 g (8.5 mL)0.086
Potassium Carbonate138.2111.8 g0.086
Dimethyl Sulfoxide (DMSO)78.13100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-fluorobenzoic acid (10.0 g, 0.057 mol), potassium carbonate (11.8 g, 0.086 mol), and DMSO (100 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add piperidine (8.5 mL, 0.086 mol) to the reaction mixture.

  • Heat the reaction mixture to 120 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Acidify the aqueous solution to pH 3-4 with concentrated hydrochloric acid.

  • The precipitate formed is collected by filtration, washed with water, and dried under vacuum to yield 2-chloro-4-(piperidin-1-yl)benzoic acid.

Synthesis of Methyl 2-chloro-4-(piperidin-1-yl)benzoate

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloro-4-(piperidin-1-yl)benzoic acid240.7010.0 g0.041
Methanol32.04100 mL-
Sulfuric Acid (conc.)98.082 mL-

Procedure:

  • In a 250 mL round-bottom flask, suspend 2-chloro-4-(piperidin-1-yl)benzoic acid (10.0 g, 0.041 mol) in methanol (100 mL).

  • Carefully add concentrated sulfuric acid (2 mL) to the suspension while stirring.

  • Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 2-chloro-4-(piperidin-1-yl)benzoate.

Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 2-chloro-4-(piperidin-1-yl)benzoate254.7310.0 g0.039
Hydrazine Hydrate (80%)50.06 (as N₂H₄·H₂O)5.0 mL~0.08
Ethanol46.07100 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve methyl 2-chloro-4-(piperidin-1-yl)benzoate (10.0 g, 0.039 mol) in ethanol (100 mL).

  • Add hydrazine hydrate (5.0 mL, ~0.08 mol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound.

Characterization and Quality Control

The identity and purity of the synthesized compounds at each step should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reactions.

  • Melting Point: To assess the purity of the solid products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecules.

Safety Considerations

  • 2-Chloro-4-fluorobenzoic acid: Corrosive and an irritant. Handle with care in a fume hood.

  • Piperidine: Flammable, toxic, and corrosive. Use in a well-ventilated fume hood.

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution and appropriate engineering controls.

  • Solvents: DMSO, methanol, and ethanol are flammable. Avoid open flames and ensure proper ventilation.

  • Acids: Concentrated sulfuric and hydrochloric acids are highly corrosive. Add them slowly and carefully to the reaction mixtures.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of this compound presented in this guide is a reliable and scalable method. By understanding the underlying chemical principles of each transformation, researchers can troubleshoot and optimize the process for their specific needs. The successful synthesis of this key intermediate opens the door to the development of a wide range of potentially therapeutic agents.

References

  • Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607.
  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link].

  • Chemistry LibreTexts. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. Retrieved from [Link].

  • Olimjonov, S., Yang, X., Liu, Y., Odilov, A., & Shen, J. (2022). AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN. HETEROCYCLES, 104(10), 1853-1864.
  • Mali, A. B., Patel, P. I., & Singh, P. K. (2015). Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form. Sustainable Chemical Processes, 3(1), 11.
  • Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis. Elsevier. (This is a general reference for mechanistic organic chemistry).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (A foundational text for the principles discussed).
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. (For in-depth mechanistic understanding).
  • Proceedings of the YSU B: Chemical and Biological Sciences. (2018). STUDY OF HYDRAZINOLYSIS OF METHYL-3-(4-ALLYL-3 -SUBSTITUTED-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOATES. Retrieved from [Link].

  • Ribas, J., & Bolós, J. (2012). Process for the preparation of rivaroxaban and intermediates thereof.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (A comprehensive resource for advanced synthetic methods).

Sources

An In-depth Technical Guide to 2-Chloro-4-(piperidin-1-yl)benzohydrazide: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Novel Benzohydrazide Derivative

In the landscape of medicinal chemistry, the benzohydrazide scaffold is a cornerstone for the development of novel therapeutic agents. These compounds exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] The therapeutic potential of benzohydrazides is largely influenced by the nature and position of substituents on the aromatic ring.[3] This guide provides a comprehensive technical overview of a novel derivative, 2-Chloro-4-(piperidin-1-yl)benzohydrazide , a molecule that synergistically combines the established pharmacophore of benzohydrazide with structural motifs known to enhance bioactivity.

The strategic placement of a chlorine atom at the ortho-position and a piperidinyl group at the para-position of the benzene ring is predicted to significantly modulate the compound's physicochemical and biological properties. The electron-withdrawing nature of the chlorine atom can influence the acidity of the hydrazide moiety and the overall electronic distribution of the molecule, which can be critical for receptor binding.[4] Simultaneously, the piperidine ring, a prevalent feature in many CNS-active and anti-inflammatory drugs, is known to enhance solubility and can play a crucial role in pharmacokinetic profiles.[5][6] This guide will delve into the predicted properties, a plausible synthetic route, detailed characterization methods, and the hypothesized biological activities of this promising, yet underexplored, compound.

Predicted Physicochemical Properties

While experimental data for this compound is not yet available in public databases, its core physicochemical properties can be reliably predicted based on its constituent fragments: 2-chlorobenzohydrazide and a 4-piperidinyl-substituted aromatic ring. These predicted values are crucial for guiding synthesis, formulation, and initial biological screening efforts.

PropertyPredicted ValueRationale and Comparative Analysis
Molecular Formula C₁₂H₁₆ClN₃ODerived from the chemical structure.
Molecular Weight 253.73 g/mol Calculated based on the atomic weights of the constituent atoms.
Appearance White to off-white crystalline solidBased on the typical appearance of related benzohydrazide compounds.
Solubility Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, methanol) and sparingly soluble in water.The piperidine moiety is expected to increase aqueous solubility compared to unsubstituted 2-chlorobenzohydrazide.[5]
Predicted LogP ~2.5 - 3.5An estimation based on the lipophilic chlorine atom and the hydrophilic piperidine and hydrazide groups. This value suggests good membrane permeability.
Predicted pKa Basic pKa (piperidine N): ~8-9; Acidic pKa (hydrazide N-H): ~12-13The piperidine nitrogen will be basic, while the hydrazide protons are weakly acidic.

Proposed Synthesis and Characterization: A Strategic Approach

The synthesis of this compound can be logically approached through a multi-step process, commencing with a suitable starting material and culminating in the desired product. The proposed synthetic pathway is designed for efficiency and is based on well-established organic chemistry transformations.

Proposed Synthetic Workflow

Synthetic_Workflow A 2-Chloro-4-fluorobenzoic acid B Methyl 2-chloro-4-fluorobenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 2-chloro-4-(piperidin-1-yl)benzoate B->C Nucleophilic Aromatic Substitution (Piperidine, K₂CO₃, DMSO) D This compound C->D Hydrazinolysis (Hydrazine hydrate, EtOH) MoA_Hypothesis Compound This compound Target1 Microbial Enzymes (e.g., InhA in M. tuberculosis) Compound->Target1 Inhibition Target2 Inflammatory Enzymes (e.g., COX, LOX) Compound->Target2 Inhibition Target3 Tumor-related Kinases Compound->Target3 Modulation Effect1 Antimicrobial Activity Target1->Effect1 Leads to Effect2 Anti-inflammatory Activity Target2->Effect2 Leads to Effect3 Anticancer Activity Target3->Effect3 Leads to

Sources

"2-Chloro-4-(piperidin-1-yl)benzohydrazide" CAS number 952183-28-7

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Reactivity, and Pharmacophore Utility in Drug Discovery

Executive Summary

2-Chloro-4-(piperidin-1-yl)benzohydrazide (CAS 952183-28-7) is a bifunctional organic building block characterized by a distinct "push-pull" electronic structure. It features a nucleophilic hydrazide group capable of diverse heterocyclization reactions, an electron-donating piperidine moiety that enhances solubility and pharmacokinetic profiles, and an ortho-chlorine substituent that provides conformational restriction.

This guide serves as a technical manual for medicinal chemists and process scientists, detailing the compound's synthesis, reactivity profile, and application as a scaffold for generating 1,3,4-oxadiazoles, 1,2,4-triazoles, and Schiff base ligands.

Chemical Profile & Properties[1][2][3]
PropertyData
Chemical Name This compound
CAS Number 952183-28-7
Molecular Formula C₁₂H₁₆ClN₃O
Molecular Weight 253.73 g/mol
Core Scaffold Benzohydrazide
Key Substituents 2-Chloro (Steric/Electronic modulator), 4-Piperidinyl (Solubilizing tail)
Predicted pKa ~8.5 (Piperidine N), ~3.0 (Hydrazide NH₂)
LogP (Predicted) 1.8 - 2.2
H-Bond Donors/Acceptors 2 / 4
Synthetic Pathways

The synthesis of CAS 952183-28-7 typically follows a robust two-step protocol starting from 2-chloro-4-fluorobenzoic acid derivatives. This route leverages Nucleophilic Aromatic Substitution (SₙAr) followed by hydrazinolysis.

Protocol 1: The SₙAr / Hydrazinolysis Route

Step A: Introduction of the Piperidine Moiety The fluorine atom at the 4-position of 2-chloro-4-fluorobenzoate is activated for SₙAr displacement by the electron-withdrawing ester and the ortho-chlorine atom.

  • Reagents: Methyl 2-chloro-4-fluorobenzoate, Piperidine (1.2 equiv), K₂CO₃ (2.0 equiv).

  • Solvent: DMF or DMSO.

  • Conditions: 80–100°C for 4–6 hours.

  • Mechanism: Meisenheimer complex formation followed by fluoride elimination.

Step B: Hydrazide Formation

  • Reagents: Methyl 2-chloro-4-(piperidin-1-yl)benzoate, Hydrazine hydrate (excess, 5–10 equiv).

  • Solvent: Ethanol or Methanol (reflux).

  • Conditions: Reflux for 8–12 hours.

  • Critical Note: The 2-chloro substituent provides steric hindrance around the carbonyl carbon, potentially slowing the rate of hydrazinolysis compared to unsubstituted benzoates. Excess hydrazine is crucial to drive the equilibrium and prevent dimer formation (N,N'-diacylhydrazines).

Visualization: Synthesis Workflow

Synthesis Start 2-Chloro-4-fluorobenzoate Step1 Step 1: SnAr Displacement (Piperidine, K2CO3, DMF) Start->Step1 Inter Intermediate: Methyl 2-chloro-4-(piperidin-1-yl)benzoate Step1->Inter Step2 Step 2: Hydrazinolysis (N2H4·H2O, EtOH, Reflux) Inter->Step2 Final Target: This compound Step2->Final

Figure 1: Two-step synthesis via Nucleophilic Aromatic Substitution and Hydrazinolysis.

Reactivity & Divergent Synthesis

The hydrazide functionality (-CONHNH₂) is a "chemical chameleon," allowing access to various heterocyclic pharmacophores.

A. Cyclization to 1,3,4-Oxadiazoles

Oxadiazoles are bioisosteres of amides and esters, offering improved metabolic stability.

  • Method: React CAS 952183-28-7 with a carboxylic acid in POCl₃ (cyclodehydration).

  • Expert Insight: The basic piperidine nitrogen will interact with POCl₃. It is advisable to use the hydrochloride salt of the hydrazide or account for the consumption of the reagent.

B. Synthesis of 1,2,4-Triazoles

Triazoles are key scaffolds in antifungal and kinase inhibitor chemistry.

  • Method: Reaction with carbon disulfide (CS₂) in alkaline ethanolic solution yields the oxadiazole-2-thiol, which can be converted to the triazole via hydrazine treatment (the Ainsworth rearrangement pathway) or directly via reaction with isothiocyanates followed by base-catalyzed cyclization.

C. Schiff Base Formation (Hydrazones)

Reaction with aromatic aldehydes yields acylhydrazones.

  • Utility: These derivatives often exhibit enhanced antimicrobial activity due to the azomethine (-N=CH-) linkage coordinating with metal ions in biological systems.

Visualization: Divergent Reactivity

Reactivity Core 2-Chloro-4-(piperidin-1-yl) benzohydrazide R_Aldehyde + Ar-CHO (Cat. Acid) Core->R_Aldehyde R_CS2 + CS2 / KOH Core->R_CS2 R_Acid + R-COOH / POCl3 Core->R_Acid Prod_Hydrazone Schiff Base (Acylhydrazone) R_Aldehyde->Prod_Hydrazone Prod_OxadiazoleThiol 1,3,4-Oxadiazole-2-thiol R_CS2->Prod_OxadiazoleThiol Prod_Oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole R_Acid->Prod_Oxadiazole

Figure 2: Divergent synthesis pathways for generating heterocyclic libraries.

Pharmacophore Utility & Medicinal Chemistry

Why use this specific building block? The combination of the 2-chloro and 4-piperidine substituents offers distinct advantages in drug design.

1. The "Ortho-Chloro" Effect (Conformational Control)

The chlorine atom at the 2-position creates steric bulk that forces the carbonyl group out of coplanarity with the phenyl ring.

  • Impact: This "twist" can lock the molecule into a conformation that fits specific hydrophobic pockets (e.g., in MEK or ERK kinase inhibitors) and can improve selectivity by preventing flat, intercalating binding modes.

  • Metabolic Stability: Ortho-substitution blocks metabolic attack at the sensitive 2-position and can sterically shield the amide bond from rapid hydrolysis.

2. The Piperidine "Tail" (Solubility & Interaction)
  • Solubility: The basic nitrogen (pKa ~8–9) is protonated at physiological pH, significantly improving aqueous solubility compared to a phenyl or alkyl substituent.

  • Target Interaction: In many kinase inhibitors (e.g., Ceritinib, Crizotinib analogs), a solvent-exposed piperidine ring forms critical hydrogen bonds or salt bridges with residues like Asp or Glu at the rim of the ATP-binding pocket.

Experimental Protocol: Schiff Base Formation

A standard validation reaction to verify the purity and reactivity of the hydrazide.

  • Preparation: Dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol.

  • Addition: Add 1.0 mmol of 4-nitrobenzaldehyde (or other aromatic aldehyde).

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reaction: Reflux at 78°C for 4 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup: Cool to room temperature. The Schiff base typically precipitates as a solid. Filter, wash with cold ethanol, and dry.

  • Characterization: Look for the disappearance of the NH₂ doublet (~4.5 ppm) and appearance of the N=CH singlet (~8.3–8.8 ppm) in ¹H NMR.

Safety & Handling
  • Hazard Class: Irritant (Skin/Eye).

  • Hydrazine Residuals: Ensure the material is free of residual hydrazine (a known carcinogen) if used for biological screening.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hydrazides can oxidize slowly in air to form diacylhydrazines.

References
  • Gomha, S. M., et al. "Synthesis and Biological Evaluation of Some New 1,3,4-Oxadiazoles and 1,2,4-Triazoles Derivatives." International Journal of Molecular Sciences, 2015. Link (Demonstrates the conversion of benzohydrazides to oxadiazoles/triazoles).

  • Kumari, S., et al. "Synthesis and biological evaluation of new benzohydrazide derivatives as potential antimicrobial agents." Medicinal Chemistry Research, 2014.
  • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. Link (Discusses the utility of oxadiazoles and triazoles as amide bioisosteres).

  • Sigma-Aldrich. "Product Specification: this compound." Link (Source for physical property data).

An In-depth Technical Guide to 2-Chloro-4-(piperidin-1-yl)benzohydrazide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the novel chemical entity, 2-Chloro-4-(piperidin-1-yl)benzohydrazide. As direct literature for this specific molecule is not yet established, this document serves as a foundational resource for its synthesis, characterization, and exploration of its potential biological activities. The methodologies and insights presented herein are derived from established principles of organic synthesis and medicinal chemistry, drawing upon data from structurally analogous compounds to provide a robust framework for researchers, scientists, and drug development professionals.

Introduction: A Molecule of Interest

The convergence of a benzohydrazide core with a piperidine moiety in this compound presents a compelling case for investigation. Benzohydrazides are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties[1][2]. Their synthetic tractability makes them valuable scaffolds in drug discovery[3].

Simultaneously, the piperidine ring is a highly privileged scaffold in medicinal chemistry, found in a multitude of clinically approved drugs. Its presence can enhance pharmacokinetic properties, such as solubility and metabolic stability, and facilitate favorable interactions with biological targets[4][5][6][7]. The strategic combination of these two pharmacophores, further functionalized with a chlorine atom which can modulate electronic properties and metabolic stability, suggests that this compound is a promising candidate for novel therapeutic agent development.

Molecular Structure and Predicted Physicochemical Properties

The molecular structure of this compound consists of a central benzene ring substituted with a chlorine atom at the 2-position, a piperidin-1-yl group at the 4-position, and a hydrazide functional group at the 1-position.

Key Structural Features:

  • Benzohydrazide Core: Provides a rigid backbone and potential for hydrogen bonding through the amide and hydrazine protons.

  • Piperidine Moiety: A saturated heterocycle that can adopt a chair conformation and influence the overall lipophilicity and basicity of the molecule.

  • 2-Chloro Substituent: An electron-withdrawing group that can influence the reactivity of the aromatic ring and the acidity of the N-H protons.

  • 4-(Piperidin-1-yl) Substituent: An electron-donating group that can modulate the electronic properties of the benzene ring.

A summary of predicted physicochemical properties is presented in Table 1. These values are estimated based on the constituent functional groups and can guide initial experimental design, such as solvent selection and purification strategies.

PropertyPredicted ValueSignificance
Molecular FormulaC₁₂H₁₆ClN₃OEssential for mass spectrometry and elemental analysis.
Molecular Weight253.73 g/mol Crucial for stoichiometric calculations in synthesis and analysis.
XLogP3~2.5 - 3.5Indicates moderate lipophilicity, suggesting potential for membrane permeability.
Hydrogen Bond Donors2The -NH and -NH₂ groups can participate in hydrogen bonding with biological targets.
Hydrogen Bond Acceptors3The carbonyl oxygen and the two nitrogen atoms can act as hydrogen bond acceptors.

Table 1: Predicted Physicochemical Properties of this compound

Proposed Synthetic Pathway and Experimental Protocols

A logical and efficient two-step synthesis is proposed for this compound, commencing from commercially available starting materials. The overall synthetic scheme is depicted below.

Synthetic_Pathway cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Hydrazinolysis Start Methyl 2-chloro-4-fluorobenzoate + Piperidine Intermediate Methyl 2-chloro-4-(piperidin-1-yl)benzoate Start->Intermediate K₂CO₃, DMF 85°C Product This compound Intermediate->Product Hydrazine Hydrate, Ethanol Reflux

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of Methyl 2-chloro-4-(piperidin-1-yl)benzoate

The initial step involves a nucleophilic aromatic substitution (SNA) reaction. The electron-withdrawing nature of the chloro and methoxycarbonyl groups on the benzene ring facilitates the displacement of the highly electronegative fluorine atom by piperidine[8][9][10].

Experimental Protocol:

  • To a solution of methyl 2-chloro-4-fluorobenzoate (1.0 eq) in dimethylformamide (DMF), add piperidine (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the reaction mixture to 85 °C and stir for 3-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 2-chloro-4-(piperidin-1-yl)benzoate.

Step 2: Synthesis of this compound

The final product is obtained through the hydrazinolysis of the intermediate ester. This is a standard and high-yielding method for the preparation of benzohydrazides[2][11].

Experimental Protocol:

  • Dissolve methyl 2-chloro-4-(piperidin-1-yl)benzoate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (5.0 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the solvent under reduced pressure and recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Structural Elucidation and Characterization

Confirmation of the molecular structure and assessment of purity are critical. A combination of spectroscopic techniques should be employed. The expected spectral data, based on analogous compounds, are summarized in Table 2[12][13][14][15].

TechniqueExpected Spectral Features
¹H NMR - Aromatic protons: Signals in the range of δ 7.0-8.0 ppm.- Piperidine protons: Broad signals in the range of δ 1.5-3.5 ppm.- NH and NH₂ protons: Broad singlets, exchangeable with D₂O, in the range of δ 4.5-9.5 ppm.
¹³C NMR - Carbonyl carbon: Signal around δ 165-170 ppm.- Aromatic carbons: Signals in the range of δ 110-150 ppm.- Piperidine carbons: Signals in the range of δ 25-50 ppm.
IR (KBr, cm⁻¹) - N-H stretching (amide and hydrazine): 3200-3400 cm⁻¹.- C=O stretching (amide): 1640-1680 cm⁻¹.- C-N stretching: 1200-1350 cm⁻¹.- C-Cl stretching: 700-800 cm⁻¹.
Mass Spec (ESI) - [M+H]⁺ peak corresponding to the calculated molecular weight (254.10).

Table 2: Expected Spectroscopic Data for this compound

Analytical Protocol:

  • NMR Spectroscopy: Prepare a ~10 mg/mL solution of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher NMR spectrometer.

  • Infrared Spectroscopy: Obtain the IR spectrum using a KBr pellet or as a thin film on a suitable substrate.

  • Mass Spectrometry: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) and analyze using electrospray ionization (ESI) mass spectrometry in positive ion mode.

Potential Biological Applications and Screening Strategy

The structural motifs present in this compound suggest potential for a range of biological activities. Both benzohydrazide and piperidine derivatives have been extensively reported to exhibit antibacterial and anti-inflammatory properties[1][3][4][5][6][7][16][17].

Proposed Biological Screening Workflow:

Screening_Workflow cluster_0 Initial Screening cluster_1 Hit Validation & Lead Optimization Compound Synthesized Compound Antibacterial Antibacterial Assay (e.g., MIC against S. aureus, E. coli) Compound->Antibacterial AntiInflammatory Anti-inflammatory Assay (e.g., NO inhibition in macrophages) Compound->AntiInflammatory Hit Active Hit Compound Antibacterial->Hit If Active AntiInflammatory->Hit If Active DoseResponse Dose-Response Studies Hit->DoseResponse Cytotoxicity Cytotoxicity Assays Hit->Cytotoxicity SAR Structure-Activity Relationship (SAR) Studies DoseResponse->SAR

Caption: Proposed workflow for the biological evaluation of this compound.

Experimental Protocols for Biological Screening:

  • Antibacterial Activity:

    • Determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria using the broth microdilution method.

    • Use standard antibiotics as positive controls.

  • Anti-inflammatory Activity:

    • Culture murine macrophage cells (e.g., RAW 264.7) and stimulate them with lipopolysaccharide (LPS) in the presence of varying concentrations of the test compound.

    • Measure the production of nitric oxide (NO) in the culture supernatant using the Griess assay.

    • A known anti-inflammatory drug can be used as a positive control.

Conclusion

This technical guide outlines a comprehensive approach to the synthesis, characterization, and preliminary biological evaluation of the novel compound this compound. By leveraging established chemical principles and drawing parallels with structurally related molecules, this document provides a solid foundation for researchers to explore the potential of this promising scaffold. The proposed synthetic route is efficient and utilizes readily available reagents, while the outlined characterization and screening protocols are standard in the field of medicinal chemistry. Further investigation into this molecule and its derivatives could lead to the discovery of new therapeutic agents with valuable pharmacological properties.

References

  • Google Patents. (n.d.). Method for synthesizing methyl 2-methyl-4-acetyl benzoate.
  • Avicenna Journal of Clinical Microbiology and Infection. (n.d.). Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2025). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • IOSR Journal of Applied Chemistry. (n.d.). Synthesis and Spectral Characterization of (E)-2-Amino- N'-[1-(2, 4-dihydroxy phenyl) Ethylidene] Benzohydrazide. Retrieved February 2, 2026, from [Link]

  • AIP Publishing. (n.d.). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. Retrieved February 2, 2026, from [Link]

  • International Journal of Applied Research. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. Retrieved February 2, 2026, from [Link]

  • Der Pharma Chemica. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Retrieved February 2, 2026, from [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved February 2, 2026, from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Retrieved February 2, 2026, from [Link]

  • PMC. (n.d.). Anti-Inflammatory and Antioxidant Properties of Piper Species: A Perspective from Screening to Molecular Mechanisms. Retrieved February 2, 2026, from [Link]

  • Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved February 2, 2026, from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Hydrolysis and saponification of methyl benzoates. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. Retrieved February 2, 2026, from [Link]

  • YouTube. (2024). Hydrolysis of Methyl Benzoate - Lab Demo. Retrieved February 2, 2026, from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved February 2, 2026, from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved February 2, 2026, from [Link]

  • PMC. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. Retrieved February 2, 2026, from [Link]

  • Quora. (2021). Can methyl benzoate be hydrolyzed? Retrieved February 2, 2026, from [Link]

  • PMC. (n.d.). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. Retrieved February 2, 2026, from [Link]

  • PubMed. (n.d.). N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. Retrieved February 2, 2026, from [Link]

  • The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. Retrieved February 2, 2026, from [Link]

  • YouTube. (2020). Synthesis of Methyl Benzoate Lab. Retrieved February 2, 2026, from [Link]

  • Chegg.com. (2020). m-CI 1. Substituted methyl benzoate is hydrolyzed. Retrieved February 2, 2026, from [Link]

  • Taylor & Francis. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Biological activities of piperidine alkaloids. Retrieved February 2, 2026, from [Link]

  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved February 2, 2026, from [Link]

  • PMC. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Retrieved February 2, 2026, from [Link]

Sources

Technical Monograph: 2-Chloro-4-(piperidin-1-yl)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-4-(piperidin-1-yl)benzohydrazide represents a specialized pharmacophore within the benzohydrazide class, merging a lipophilic piperidine tail with a polar, metal-chelating hydrazide headgroup. This structural duality makes it a critical scaffold in the development of antimicrobial (specifically anti-tubercular) and anti-inflammatory agents.

This guide provides a rigorous analysis of its chemical identity, a self-validating synthesis protocol based on nucleophilic aromatic substitution (


), and a theoretical framework for its biological activity.

Chemical Identity & Structural Analysis[1][2][3][4]

The molecule is defined by a tri-substituted benzene ring. The ortho-chloro substituent provides steric bulk that twists the hydrazide moiety out of planarity, potentially enhancing selectivity for specific enzyme pockets compared to unsubstituted analogs.

Nomenclature & Properties
PropertyData
IUPAC Name This compound
Molecular Formula

Molecular Weight 253.73 g/mol
Predicted LogP ~2.1 (Lipophilic, good membrane permeability)
H-Bond Donors 2 (Hydrazide

)
H-Bond Acceptors 3 (Amide Carbonyl, Hydrazide N, Piperidine N)
Topological Polar Surface Area ~58 Ų
SMILES String

ClC1=CC(N2CCCCC2)=CC=C1C(=O)NN

Synthetic Pathway & Methodology

The synthesis of this compound is most efficiently achieved through a convergent two-step protocol. This route avoids the use of unstable acid chlorides by utilizing stable ester intermediates.

Reaction Workflow Diagram

G SM1 Methyl 2-chloro-4-fluorobenzoate (Starting Material) Inter Intermediate Ester (Methyl 2-chloro-4-(piperidin-1-yl)benzoate) SM1->Inter Step 1: SnAr K2CO3, DMF, 100°C Reagent1 Piperidine (Nucleophile) Reagent1->Inter Product This compound (Final Product) Inter->Product Step 2: Hydrazinolysis EtOH, Reflux, 6h Reagent2 Hydrazine Hydrate (NH2NH2•H2O) Reagent2->Product

Figure 1: Convergent synthesis via Nucleophilic Aromatic Substitution (


) followed by Hydrazinolysis.
Step 1: Nucleophilic Aromatic Substitution ( )

The 4-fluoro substituent on the benzoate ester is activated for displacement by the electron-withdrawing ester group and the inductive effect of the ortho-chlorine.

Reagents:

  • Methyl 2-chloro-4-fluorobenzoate (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF or DMSO (Polar aprotic is essential)

Protocol:

  • Dissolve methyl 2-chloro-4-fluorobenzoate in DMF (5 mL/mmol).

  • Add anhydrous

    
     followed by piperidine.
    
  • Heat the mixture to 100°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting fluoride.

  • Workup: Pour the reaction mixture into crushed ice/water. The intermediate ester, Methyl 2-chloro-4-(piperidin-1-yl)benzoate, will precipitate as a solid. Filter, wash with water, and dry.[1]

Mechanistic Note: The reaction proceeds via a Meisenheimer complex.[2] The ortho-chloro group remains intact because the 4-position is electronically more favorable for nucleophilic attack due to the para-resonance withdrawal of the carbonyl group [1].

Step 2: Hydrazinolysis

The ester is converted to the hydrazide using hydrazine hydrate. This step is generally high-yielding and requires no chromatography.

Reagents:

  • Intermediate Ester (from Step 1)[1]

  • Hydrazine Hydrate (80% or 99%) (5.0 eq)

  • Solvent: Absolute Ethanol[1]

Protocol:

  • Suspend the intermediate ester in absolute ethanol (10 mL/mmol).

  • Add hydrazine hydrate dropwise at room temperature.

  • Heat to reflux (78°C) for 6–12 hours. The solution typically becomes clear before the product begins to precipitate.

  • Workup: Cool the mixture to 0°C. The target compound, this compound, will crystallize.

  • Filter the solid and wash with cold ethanol. Recrystallize from ethanol/water if necessary.

Self-Validating Checkpoint: The disappearance of the ester stretch (~1720


) and appearance of the amide carbonyl (~1650 

) and hydrazide doublets (~3300

) in IR confirms the transformation [2].

Quality Control & Characterization

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Proton NMR ( NMR, 400 MHz, DMSO- )
PositionChemical Shift (

)
MultiplicityIntegrationAssignment
Hydrazide NH 9.0 – 9.5Singlet (Broad)1HAmide proton
Aromatic 7.2 – 7.5Doublet/Multiplet1HH-6 (Ortho to CO)
Aromatic 6.8 – 7.0Singlet/Doublet2HH-3, H-5
Hydrazide

4.0 – 4.5Broad Singlet2HTerminal amine
Piperidine 3.2 – 3.4Multiplet4HN-

(Alpha)
Piperidine 1.5 – 1.7Multiplet6H

(Beta/Gamma)
Mass Spectrometry (ESI-MS)
  • Expected [M+H]+: 254.12

  • Isotopic Pattern: A distinct M+2 peak (~33% height of M) should be visible due to the

    
     isotope, confirming the presence of the chlorine atom.
    

Mechanistic Insights & Biological Potential

Pharmacophore Analysis

The molecule functions as a bidentate ligand via the hydrazide motif (


 and 

). This allows it to chelate transition metals (e.g.,

,

) in metalloenzymes, a common mechanism for urease inhibitors and anti-tubercular agents (e.g., Isoniazid analogs) [3].
The "Piperidine Effect"

The piperidine ring is not merely a substituent; it serves as a lipophilic anchor . In drug design, appending a piperidine ring often improves the pharmacokinetic profile by:

  • Increasing LogP to ~2.1, optimizing passive diffusion across bacterial cell walls.

  • Providing a tertiary amine that can be protonated at physiological pH, enhancing solubility in aqueous media.

Target Pathways

Based on structural homology to known bioactive benzohydrazides, this compound is a prime candidate for screening against:

  • Mycobacterium tuberculosis: Targeting the Enoyl-ACP reductase (InhA) [4].

  • Inflammatory Pathways: Inhibition of TNF-

    
     production in macrophages [5].[3]
    

References

  • Nucleophilic Arom

    
    ): Mechanism & Applications. Master Organic Chemistry. Available at: [Link]
    
  • Synthesis of Some New Hydrazones from Quinazolinone Moiety. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 2021. Available at: [Link]

  • Synthesis and Bioactivity of Benzohydrazide Derivatives. Biointerface Research in Applied Chemistry, 2020. Available at: [Link]

  • Synthesis, Characterization and Biological Applications of Benzohydrazide Derivatives. International Journal of Applied Research, 2015. Available at: [Link]

  • Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design, 2015. Available at: [Link]

Sources

Structural Elucidation and Spectral Characterization of 2-Chloro-4-(piperidin-1-yl)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectral characterization of 2-Chloro-4-(piperidin-1-yl)benzohydrazide , a pharmacophore often utilized in the development of antimicrobial and anticancer agents (specifically 1,3,4-oxadiazole and thiadiazole derivatives).

This guide synthesizes theoretical chemometrics with empirical data from analogous benzohydrazide and piperidine derivatives to provide a robust framework for identification.[1]

Executive Summary & Molecule Profile

This protocol establishes the validation criteria for This compound . The presence of the chlorine atom at the ortho position and the electron-donating piperidine ring at the para position creates a distinct electronic environment that dictates unique spectral signatures.[1]

PropertyValue
IUPAC Name This compound
Molecular Formula

Molecular Weight 253.73 g/mol
Monoisotopic Mass 253.098
Key Pharmacophore Hydrazide donor (-CONHNH2) + Lipophilic Piperidine Tail

Analytical Workflow

The following directed acyclic graph (DAG) illustrates the logical flow of characterization, prioritizing non-destructive techniques before destructive ionization methods.

AnalyticalWorkflow Sample Crude Sample (Post-Hydrazinolysis) TLC TLC Purity Check (MeOH:DCM 1:9) Sample->TLC IR FT-IR (ATR) Functional Group ID TLC->IR Pass (>95%) NMR 1H & 13C NMR (DMSO-d6) Skeleton Confirmation IR->NMR Carbonyl/NH Confirmed MS LC-MS (ESI+) MW & Isotope Pattern NMR->MS Isomers Resolved Validation Structure Validated MS->Validation m/z 253/255 (3:1)

Figure 1: Sequential workflow for the structural validation of benzohydrazide derivatives.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the most immediate confirmation of the structure due to the characteristic chlorine isotope pattern.[1]

Isotope Pattern Analysis

The presence of a single Chlorine atom (


 and 

) dictates a specific isotopic abundance ratio that serves as an internal validation standard.[1]
  • Base Peak (

    
    ):  m/z 253.1 (100% Relative Abundance)
    
  • M+2 Peak: m/z 255.1 (~32% Relative Abundance)

  • Validation Rule: If the M+2 peak is missing or <10%, the chlorine has likely been lost (e.g., via hydrolysis) or the starting material was incorrect.

Fragmentation Pathway (ESI+)

Under Electrospray Ionization (ESI) in positive mode, the hydrazide moiety is the primary site of fragmentation.

MassSpecFrag M_Ion Molecular Ion [M+H]+ m/z 254/256 Frag1 Loss of NH3 [M-17]+ M_Ion->Frag1 -NH3 Frag2 Acylium Ion [Ph-CO]+ (Loss of N2H3) M_Ion->Frag2 -NHNH2 (31 Da) Frag3 Piperidine Ring Cleavage Frag2->Frag3 High Energy

Figure 2: Predicted fragmentation pathway for this compound.

Key Diagnostic Fragments:

  • 
    :  Loss of the hydrazine group leads to the acylium ion (
    
    
    
    ).[1]
  • Piperidine Fragments: Characteristic low-mass peaks at m/z 84 (piperidinyl cation) often appear in high-energy collision dissociation (HCD).[1]

Infrared Spectroscopy (FT-IR)

IR is critical for confirming the success of the hydrazinolysis reaction (conversion of ester to hydrazide).[1]

Experimental Protocol:

  • Method: Attenuated Total Reflectance (ATR) on neat solid.[1]

  • Resolution: 4

    
    .
    
  • Scans: 16.

Functional GroupFrequency (

)
IntensityAssignment
N-H Stretch 3300 – 3450Medium, DoubletPrimary amine (

) of hydrazide.
N-H Stretch ~3200Medium, BroadSecondary amide (

) stretch.[1]
C=O Stretch 1640 – 1660StrongAmide I band (lowered by conjugation).[1]
C=C Aromatic 1580 – 1600MediumBenzene ring skeletal vibrations.[1]
C-N Stretch 1250 – 1350MediumAryl-amine bond (Piperidine attachment).[1]
C-Cl Stretch 700 – 750Medium/StrongAryl-chloride vibration.[1]

Self-Validation Check:

  • Absence of Ester: Ensure no peak exists at 1720-1740

    
    .[1] Presence indicates unreacted starting material (methyl/ethyl 2-chloro-4-(piperidin-1-yl)benzoate).[1]
    

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive map of the carbon skeleton and proton environments.[1]

  • Solvent: DMSO-

    
     is required.[1] Hydrazide protons are often broad or invisible in 
    
    
    
    due to exchange.[1]
H NMR Analysis (400 MHz, DMSO- )

The aromatic region will display a characteristic 1,2,4-trisubstituted pattern .

Shift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
9.20 – 9.50 Broad Singlet1H-CONH -Exchangeable amide proton.[1]
7.35 Doublet (

Hz)
1HAr-H (C6)Deshielded by C=O; Ortho to C5.[1]
6.90 Doublet (

Hz)
1HAr-H (C3)Shielded by Piperidine; Meta to C5.[1]
6.85 dd (

Hz)
1HAr-H (C5)Shielded by Piperidine; Ortho to C6.[1]
4.40 – 4.60 Broad Singlet2H-NH-NH2 Primary amine protons (exchangeable).[1]
3.25 – 3.35 Multiplet4HPip-CH2 (

)
Adjacent to Nitrogen (deshielded).[1]
1.50 – 1.65 Multiplet6HPip-CH2 (

)
Aliphatic ring protons.[1]

Interpretation Logic:

  • H3 vs H5: H3 is located between the Chlorine and the Piperidine.[1] The Chlorine exerts an inductive withdrawing effect (-I), but the Piperidine exerts a strong mesomeric donating effect (+M). H3 typically appears as a narrow doublet (meta coupling only).[1]

  • Piperidine Ring: The 4H multiplet at ~3.3 ppm confirms the nitrogen attachment.[1] If this peak is shifted or split differently, check for ring opening or salt formation.[1]

C NMR Analysis (100 MHz, DMSO- )

Look for 12 unique carbon signals .

  • Carbonyl (C=O): ~165 ppm.[1][2]

  • Aromatic C-N (C4): ~152 ppm (Deshielded by N-attachment).[1]

  • Aromatic C-Cl (C2): ~132 ppm.[1]

  • Aromatic C-H (C3, C5, C6): 110 – 130 ppm.[1]

  • Piperidine

    
    -C:  ~48 ppm.
    
  • Piperidine

    
    -C:  ~24 – 25 ppm.
    

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Mass: Weigh 5-10 mg of the solid hydrazide.

  • Solvent: Add 0.6 mL of DMSO-

    
     (99.8% D).[1]
    
    • Note: Do not use

      
       as the hydrazide protons may broaden into the baseline due to rapid exchange or poor solubility.[1]
      
  • Mixing: Sonicate for 30 seconds to ensure complete dissolution.

  • Acquisition: Run 16 scans for

    
    H and 1024 scans for 
    
    
    
    C.
Protocol B: Interpretation of Impurities

Common impurities in this synthesis include:

  • Starting Ester: Check for methoxy singlet at ~3.8 ppm (

    
    H NMR).[1]
    
  • Hydrazine Hydrate: Check for broad peak at ~4-5 ppm (often overlaps with water in DMSO).[1]

  • Symmetrical Hydrazine:

    
     (dimer).[1] This appears if the reaction temperature was too high.[1] Check MS for 
    
    
    
    peak.[1]

References

  • Benzohydrazide Spectral Data: National Institutes of Health (NIH).[1] PubChem Compound Summary for CID 11955, Benzohydrazide. Retrieved from [Link]

  • Mass Fragmentation of Hydrazides: AIP Publishing.[1] Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents. Retrieved from [Link]

  • General IR Interpretation: Silverstein, R. M., Webster, F. X., & Kiemle, D. J.[1] Spectrometric Identification of Organic Compounds. (Standard Reference for Amide I/II and N-H assignments).

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Unveiling the Therapeutic Promise of 2-Chloro-4-(piperidin-1-yl)benzohydrazide: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Architectural Logic of a Potential Drug Candidate

In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores serves as a rational and efficient approach to the design of novel therapeutic agents. The molecule at the center of this guide, 2-Chloro-4-(piperidin-1-yl)benzohydrazide, represents a compelling example of such a design philosophy. While specific biological data for this exact structure is not yet prevalent in public-domain research, a deep dive into the functional significance of its constituent parts—the benzohydrazide core, the piperidine ring, and the chloro substituent—allows us to construct a robust hypothesis regarding its potential biological activities and to outline a clear path for its investigation.

This document is structured not as a rigid report, but as a dynamic guide for the discerning researcher. We will first deconstruct the molecule to understand the potential contributions of each moiety to its overall pharmacological profile. Subsequently, we will explore the most probable therapeutic avenues, detailing the underlying scientific rationale. Crucially, this guide provides actionable, detailed experimental protocols for the synthesis and biological evaluation of this compound, empowering research teams to validate these hypotheses. Finally, we will propose potential mechanisms of action, offering a starting point for more in-depth mechanistic studies.

I. Molecular Deconstruction and Predicted Bioactivity Profile

The structure of this compound is a deliberate amalgamation of chemical functionalities known to confer a wide spectrum of biological effects.

  • The Benzohydrazide Scaffold: At its core, the benzohydrazide moiety is a versatile pharmacophore. Extensive research has demonstrated that derivatives of benzohydrazide exhibit a remarkable range of activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties[1][2][3][4]. The hydrazone linkage (-CO-NH-N=) is a key structural feature, often implicated in the ability of these compounds to chelate metal ions or interact with the active sites of various enzymes[5].

  • The Piperidine Ring: The incorporation of a piperidine ring is a common strategy in drug design to enhance solubility, modulate lipophilicity, and provide a scaffold for further functionalization. Beyond these physicochemical advantages, the piperidine nucleus itself is associated with a range of biological activities, including anesthetic, antibacterial, and enzyme inhibitory effects[6]. Derivatives of piperidine have shown promise as anti-inflammatory and antimicrobial agents[7].

  • The Chloro Substituent: The presence of a chlorine atom on the benzene ring is not merely an incidental feature. Halogenation is a well-established method in medicinal chemistry to modulate the electronic properties and metabolic stability of a molecule. A chloro group can enhance the lipophilicity of the compound, potentially improving its ability to cross cellular membranes[5]. Furthermore, the position of the chloro group can influence the molecule's interaction with biological targets.

Based on this analysis, this compound is predicted to possess a multi-faceted biological activity profile, with the most promising areas for investigation being:

  • Antimicrobial Activity (Antibacterial & Antifungal)

  • Anticancer Activity

  • Anti-inflammatory Activity

II. Proposed Therapeutic Applications and Supporting Rationale

A Candidate for Novel Antimicrobial Drug Development

The increasing prevalence of multidrug-resistant pathogens necessitates the urgent development of new antimicrobial agents[3]. Benzohydrazide derivatives have consistently demonstrated significant antibacterial and antifungal activity[1][3]. The proposed mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis[8]. The piperidine moiety can further enhance this activity[6][9].

Causality behind Experimental Choices: A primary screening against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains, is the logical first step. The inclusion of both standard and drug-resistant strains will provide a more comprehensive understanding of the compound's potential clinical utility.

A Potential Lead in Oncology Research

The benzohydrazide scaffold is present in a number of compounds with demonstrated anticancer activity[4][10]. These compounds can exert their effects through various mechanisms, including the inhibition of kinases such as EGFR[10], induction of apoptosis, and cell cycle arrest. The piperidine ring can also contribute to anticancer efficacy, as seen in some kinase inhibitors[11].

Causality behind Experimental Choices: An initial in vitro cytotoxicity screening against a panel of human cancer cell lines (e.g., lung, breast, colon) will determine the compound's antiproliferative potential. Subsequent mechanistic studies should focus on identifying the specific cellular pathways affected by the compound.

An Emerging Anti-inflammatory Agent

Chronic inflammation is a hallmark of numerous diseases. Several benzohydrazide and piperidine derivatives have been reported to possess anti-inflammatory properties[3][12]. The mechanism of action for such compounds often involves the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways, such as the NF-κB pathway[12].

Causality behind Experimental Choices: In vitro assays to measure the inhibition of inflammatory mediators (e.g., nitric oxide, TNF-α) in stimulated macrophages are a standard and effective starting point. Positive results would then warrant further investigation in in vivo models of inflammation.

III. Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible, providing a solid foundation for the investigation of this compound.

A. Synthesis of this compound

This synthesis is proposed as a two-step process, beginning with the nucleophilic aromatic substitution of 2-chloro-4-fluorobenzoic acid with piperidine, followed by hydrazinolysis of the resulting carboxylic acid.

Step 1: Synthesis of 2-Chloro-4-(piperidin-1-yl)benzoic acid

  • To a solution of 2-chloro-4-fluorobenzoic acid (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO), add piperidine (2.5 equivalents) and potassium carbonate (3 equivalents).

  • Heat the reaction mixture at 120 °C for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous solution with 2N HCl to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum to yield 2-Chloro-4-(piperidin-1-yl)benzoic acid.

Step 2: Synthesis of this compound

  • Suspend 2-Chloro-4-(piperidin-1-yl)benzoic acid (1 equivalent) in an excess of thionyl chloride and reflux for 2-3 hours.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in a suitable solvent like dichloromethane (DCM).

  • Add this solution dropwise to a cooled (0 °C) solution of hydrazine hydrate (4 equivalents) in DCM.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain this compound.

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry[1][2].

B. In Vitro Antimicrobial Activity Assessment

1. Disk Diffusion Assay (Kirby-Bauer Method)

  • Prepare a bacterial or fungal suspension of a known concentration (e.g., 0.5 McFarland standard).

  • Evenly spread the microbial suspension onto the surface of an appropriate agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

  • Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

  • Place the impregnated discs on the surface of the agar.

  • Include a positive control (a known antibiotic or antifungal) and a negative control (solvent-only disc).

  • Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition around each disc.

2. Determination of Minimum Inhibitory Concentration (MIC)

  • Perform serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.

  • Add a standardized inoculum of the test microorganism to each well.

  • Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubate the plate under appropriate conditions.

  • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism[9].

C. In Vitro Anticancer Activity Assessment (MTT Assay)
  • Seed human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37 °C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth)[4][10].

D. In Vitro Anti-inflammatory Activity Assessment

1. Nitric Oxide (NO) Inhibition Assay

  • Culture RAW 264.7 murine macrophage cells in a 96-well plate.

  • Pre-treat the cells with different concentrations of the test compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce NO production.

  • Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control[12].

IV. Proposed Mechanisms of Action: Visualizing the Pathways

To guide further investigation, we propose several potential mechanisms of action for this compound based on the activities of related compounds.

A. Potential Antimicrobial Mechanism

Antimicrobial_Mechanism

B. Potential Anticancer Mechanism

Anticancer_Mechanism

V. Data Presentation

Table 1: Hypothetical Antimicrobial Activity Data
MicroorganismZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus1816
Escherichia coli1532
Candida albicans208
Positive Control252
Table 2: Hypothetical Anticancer Activity Data (IC₅₀ Values)
Cell LineIC₅₀ (µM)
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)9.8
HCT116 (Colon Cancer)15.2
Positive Control1.5

VI. Conclusion and Future Directions

This compound stands as a promising, yet unexplored, chemical entity with a high probability of possessing significant biological activity. The strategic convergence of a benzohydrazide core, a piperidine ring, and a chloro substituent provides a strong rationale for its investigation as a potential antimicrobial, anticancer, and anti-inflammatory agent. The experimental workflows detailed in this guide offer a clear and scientifically rigorous path for the elucidation of its therapeutic potential. Future research should focus not only on validating these predicted activities but also on conducting structure-activity relationship (SAR) studies to optimize the lead compound for enhanced potency and selectivity.

VII. References

  • Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. Available at: [Link]

  • Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research. Available at: [Link]

  • Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. Available at: [Link]

  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. Available at: [Link]

  • Structure–activity relationship of piperidine derivatives with... ResearchGate. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. PMC - NIH. Available at: [Link]

  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers. Available at: [Link]

  • 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities. PubMed. Available at: [Link]

  • Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. SciELO. Available at: [Link]

  • Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal. Available at: [Link]

  • Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. AIP Publishing. Available at: [Link]

  • Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Available at: [Link]

  • Scheme 1. Synthesis of benzohydrazide derivatives (4a-e). ResearchGate. Available at: [Link]

  • Molecules | An Open Access Journal from MDPI. Available at: [Link]

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PMC - NIH. Available at: [Link]

  • Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry. Available at: [Link]

  • 2-Chlorobenzohydrazide. ResearchGate. Available at: [Link]

  • Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. ResearchGate. Available at: [Link]

  • Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. PMC - PubMed Central. Available at: [Link]

  • Process for production of 2-chloro-4-nitroimidazole derivatives. Google Patents. Available at:

  • Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine. PubMed. Available at: [Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. Available at: [Link]

  • Structure Activity Relationships. Drug Design Org. Available at: [Link]

  • N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues. NIH. Available at: [Link]

  • Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents. PubMed. Available at: [Link]

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"2-Chloro-4-(piperidin-1-yl)benzohydrazide" theoretical studies

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Investigation of 2-Chloro-4-(piperidin-1-yl)benzohydrazide

Authored by: A Senior Application Scientist

Foreword: Bridging Computation and Chemistry

In the modern era of drug discovery and materials science, the synergy between experimental synthesis and theoretical investigation is paramount. Computational chemistry provides an invaluable lens through which we can predict, understand, and refine the properties of novel molecules before they are ever synthesized in the lab. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough of the theoretical studies applicable to "this compound." While this specific molecule may not have an extensive body of published theoretical work, the principles and methodologies outlined herein are derived from extensive research on analogous benzohydrazide and piperidine derivatives.[1][2][3][4][5][6] This document serves as a robust framework for conducting such theoretical investigations, ensuring scientific integrity and fostering innovation.

Introduction to this compound: A Molecule of Interest

Benzohydrazide derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4] The incorporation of a piperidine moiety can further enhance the pharmacological profile of a molecule, potentially improving its solubility, cell permeability, and target-binding affinity.[7][8] The subject of this guide, this compound, combines these two key pharmacophores. The presence of a chlorine atom on the benzene ring can also influence the electronic properties and reactivity of the molecule.

Theoretical studies are crucial for elucidating the structure-activity relationships (SAR) of such novel compounds.[2][3] By employing computational methods, we can gain insights into the molecule's electronic structure, reactivity, and potential interactions with biological targets, thereby guiding further experimental work.

Synthesis and Characterization: A Plausible Pathway

While this guide focuses on theoretical studies, a brief overview of a likely synthetic route provides context for the molecule's structure. The synthesis of this compound would likely proceed through a multi-step process, beginning with the appropriate starting materials, such as 2-chloro-4-fluorobenzoic acid, which can be reacted with piperidine, followed by esterification and subsequent reaction with hydrazine hydrate.[9][10]

A Generalized Synthetic Protocol:

  • Nucleophilic Aromatic Substitution: Reaction of 2-chloro-4-fluorobenzoic acid with piperidine to yield 2-chloro-4-(piperidin-1-yl)benzoic acid.

  • Esterification: Conversion of the resulting carboxylic acid to its corresponding methyl or ethyl ester using an alcohol in the presence of an acid catalyst.

  • Hydrazinolysis: Reaction of the ester with hydrazine hydrate to yield the final product, this compound.[10]

Characterization of the synthesized compound would be essential to confirm its structure and purity, employing techniques such as:

  • FT-IR Spectroscopy: To identify the characteristic functional groups, such as the N-H, C=O, and C-Cl bonds.

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and confirm the connectivity of the atoms.

  • Mass Spectrometry: To determine the molecular weight of the compound.

  • Single-Crystal X-ray Diffraction: To determine the precise three-dimensional arrangement of atoms in the crystalline state.[11][12]

Theoretical Studies: A Deep Dive into the Molecule's Core

This section forms the heart of this guide, detailing the theoretical and computational methodologies to be applied to this compound.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems.[4][13][14][15] It is a cornerstone of modern computational chemistry for predicting molecular properties.

3.1.1. Rationale and Experimental Choices

The choice of a functional and basis set is critical for the accuracy of DFT calculations. The B3LYP functional is a popular hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules.[4] A basis set such as 6-311++G(d,p) is generally sufficient for providing reliable results for molecules of this size.

3.1.2. Step-by-Step Protocol for DFT Calculations
  • Molecular Structure Optimization:

    • The initial 3D structure of this compound is drawn using a molecular modeling software (e.g., GaussView, Avogadro).

    • A geometry optimization is performed using DFT with the B3LYP functional and 6-311++G(d,p) basis set to find the lowest energy conformation of the molecule.[4]

    • Frequency calculations are then performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Frontier Molecular Orbital (FMO) Analysis:

    • The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized structure.

    • The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is determined. A smaller energy gap suggests higher reactivity.[13][14]

  • Molecular Electrostatic Potential (MEP) Mapping:

    • The MEP is calculated and mapped onto the electron density surface of the optimized molecule.

    • The MEP map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting sites of intermolecular interactions.[15]

  • Natural Bond Orbital (NBO) Analysis:

    • NBO analysis is performed to study the intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the stability of the molecule.[13]

3.1.3. Expected Data and Interpretation

The DFT calculations will yield a wealth of quantitative data that can be summarized for easy comparison and interpretation.

ParameterPredicted ValueSignificance
Optimized Bond Lengths (Å) e.g., C=O: 1.23, N-N: 1.41Comparison with experimental X-ray data to validate the computational model.
**Optimized Bond Angles (°) **e.g., C-N-N: 118.5Provides insights into the molecular geometry.
HOMO Energy (eV) e.g., -6.5Indicates the electron-donating ability of the molecule.
LUMO Energy (eV) e.g., -1.2Indicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap (eV) e.g., 5.3Relates to the chemical reactivity and stability of the molecule.[13][14]
Dipole Moment (Debye) e.g., 4.8Provides information about the overall polarity of the molecule.
Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[16][17] It is extensively used in drug design to predict the binding mode and affinity of a ligand to a biological target.

3.2.1. Rationale and Target Selection

Given the known biological activities of benzohydrazide and piperidine derivatives, several potential protein targets can be selected for molecular docking studies. For instance, based on literature, promising targets could include:

  • Enoyl-ACP Reductase (InhA): A key enzyme in the mycobacterial cell wall biosynthesis pathway, making it a target for anti-tuberculosis drugs.[1]

  • Epidermal Growth Factor Receptor (EGFR) Kinase: A target for anticancer agents.[2]

  • DNA Gyrase: An essential bacterial enzyme, making it a target for antibacterial agents.[18]

3.2.2. Step-by-Step Protocol for Molecular Docking
  • Preparation of the Ligand:

    • The 3D structure of this compound, optimized from the DFT calculations, is saved in a suitable format (e.g., .mol2 or .pdb).

    • Hydrogen atoms are added, and charges are assigned using a force field (e.g., Gasteiger charges).

  • Preparation of the Receptor:

    • The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are removed.

    • Polar hydrogen atoms are added, and charges are assigned to the protein.

  • Docking Simulation:

    • A docking software (e.g., AutoDock, GOLD, or Schrödinger's Glide) is used to perform the docking calculations.[16]

    • The active site of the protein is defined, and the docking algorithm is run to generate a series of possible binding poses for the ligand.

    • The poses are scored based on their binding energy or a scoring function that estimates the binding affinity.

3.2.3. Data Presentation and Analysis

The results of the molecular docking study should be presented in a clear and concise manner.

Target Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
InhA (e.g., 2NSD) -8.5TYR158, LYS165Hydrogen bond, Pi-Alkyl
EGFR Kinase (e.g., 2J6M) -9.2MET793, LYS745Hydrogen bond, Hydrophobic
DNA Gyrase (e.g., 5L3J) -7.9ASP73, GLY77Hydrogen bond, Electrostatic

The binding poses of the ligand within the active site of the protein should be visualized to understand the specific interactions that contribute to the binding affinity.

Visualizing Workflows and Molecular Structures

Visual representations are essential for understanding complex scientific concepts and workflows.

DFT Calculation Workflow

DFT_Workflow start Initial 3D Structure (e.g., from GaussView) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc validation Verify Minimum Energy (No imaginary frequencies) freq_calc->validation fmo FMO Analysis (HOMO, LUMO, Gap) validation->fmo mep MEP Mapping (Electron Density Surface) validation->mep nbo NBO Analysis (Intramolecular Interactions) validation->nbo end Comprehensive Electronic Property Profile fmo->end mep->end nbo->end

Caption: Workflow for DFT analysis of the target molecule.

Molecular Docking Workflow

Docking_Workflow ligand_prep Ligand Preparation (Optimized 3D Structure, Add Hydrogens, Assign Charges) docking Molecular Docking (e.g., AutoDock, Glide) ligand_prep->docking receptor_prep Receptor Preparation (Download from PDB, Remove Water, Add Hydrogens) receptor_prep->docking scoring Pose Generation & Scoring docking->scoring analysis Analysis of Binding Modes (Binding Energy, Interactions) scoring->analysis visualization Visualization of Ligand-Receptor Complex analysis->visualization conclusion Prediction of Biological Activity visualization->conclusion

Caption: Workflow for molecular docking studies.

Molecular Structure of this compound

Caption: 2D representation of the molecular structure.

Conclusion and Future Directions

The theoretical studies outlined in this guide provide a robust framework for the in-silico investigation of this compound. By combining DFT calculations and molecular docking, researchers can gain a deep understanding of the molecule's physicochemical properties and its potential as a therapeutic agent. The insights gained from these computational studies are invaluable for guiding the synthesis of new derivatives with improved activity and for designing further in vitro and in vivo experiments. Future work could also involve molecular dynamics simulations to study the stability of the ligand-protein complex over time and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions to assess the drug-likeness of the compound.

References

  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives - Der Pharma Chemica. [Link]

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - MDPI. [Link]

  • 2-Chlorobenzohydrazide - ResearchGate. [Link]

  • Synthesis and bioactivity of benzohydrazide derivatives - Biointerface Research in Applied Chemistry. [Link]

  • Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives - International Journal of Applied Research. [Link]

  • Growth and Characterization of a new Piperidine Derivative: 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hydrate (CPMBH). [Link]

  • 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities - PubMed. [Link]

  • Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation - PMC - PubMed Central. [Link]

  • Design, synthesis, characterization, biological investigation and docking studies of newly synthesized sulphonyl hydrazide and their derivatives - PubMed Central. [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry. [Link]

  • Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. [Link]

  • Scheme 1. Synthesis of benzohydrazide derivatives (4a-e). - ResearchGate. [Link]

  • 2-Chloro-benzohydrazide - PubMed. [Link]

  • DFT Study, Molecular Docking, and Dynamics Simulation of Hydrazone-Based Compound - ResearchGate. [Link]

  • Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC - PubMed Central. [Link]

  • (E)-2-Chloro-N'-(4-hy-droxy-benzyl-idene)-benzohydrazide - PubMed. [Link]

  • Design, synthesis, and molecular docking study of some 2-((7-chloroquinolin-4-yl) amino) benzohydrazide Schiff bases as potential Eg5 inhibitory agents - PubMed. [Link]

  • Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains - MDPI. [Link]

  • Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative - MDPI. [Link]

  • Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - MDPI. [Link]

  • DFT Study, Molecular Docking, and Dynamics Simulation of Hydrazone-Based Compound. [Link]

  • Article - SciSpace. [Link]

  • Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. [Link]

  • Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum: A structure-activity evaluation study - ResearchGate. [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC - NIH. [Link]

  • 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. [Link]

  • Synthesis, Characterization and in vitro Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Derivatives. [Link]

  • Structural Investigation of a Hydrazide Derivate Compound Including Pyridine Ring | International Conference on Scientific and Academic Research - ALL SCIENCES PROCEEDINGS. [Link]

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Methodological & Application

"2-Chloro-4-(piperidin-1-yl)benzohydrazide" anti-inflammatory properties

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Chloro-4-(piperidin-1-yl)benzohydrazide in Anti-Inflammatory Drug Design

Executive Summary & Scientific Rationale

This compound (CAS: 952183-28-7) represents a "privileged scaffold" intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). While simple benzohydrazides exhibit weak intrinsic biological activity, they serve as the critical nucleophilic precursor for constructing bioactive nitrogen-rich heterocycles—specifically 1,3,4-oxadiazoles , 1,2,4-triazoles , and thiadiazoles .

The specific substitution pattern of this compound offers two distinct pharmacological advantages:

  • The Piperidine Moiety (Position 4): Enhances aqueous solubility and bioavailability compared to planar aromatic rings. It also mimics the pharmacophore found in successful anti-inflammatory/antimicrobial agents (e.g., Ciprofloxacin, Norfloxacin), facilitating interaction with biological targets like COX-2 or bacterial DNA gyrase.

  • The Chlorine Atom (Position 2): Provides steric bulk that forces the aromatic ring out of planarity, potentially improving selectivity for the COX-2 active site pocket over COX-1, thereby reducing gastric side effects.

This Application Note details the protocol for converting this hydrazide into a bioactive 1,3,4-oxadiazole and evaluating its anti-inflammatory potential via the Protein Denaturation Inhibition Assay.

Mechanism of Action: The Pharmacophore Strategy

The anti-inflammatory activity is not inherent to the open hydrazide chain but is "activated" upon cyclization. The resulting heterocycles exert their effects via the Arachidonic Acid Pathway .

  • Target: Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX).

  • Mechanism: The piperidine tail binds to the hydrophobic channel of the enzyme, while the central heterocycle (formed from the hydrazide) coordinates with the active site residues (e.g., Arg120 in COX enzymes), preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins (PGE2).

Pathway Visualization (DOT)

G Precursor 2-Chloro-4-(piperidin-1-yl) benzohydrazide Cyclization Cyclization Reaction (POCl3 or CS2) Precursor->Cyclization + Carboxylic Acid/Aldehyde Scaffold Bioactive Heterocycle (1,3,4-Oxadiazole / Triazole) Cyclization->Scaffold Ring Closure Target Target: COX-2 Enzyme (Hydrophobic Channel) Scaffold->Target Binding (Piperidine Tail) Effect Inhibition of Prostaglandin E2 (Anti-Inflammatory) Target->Effect Downstream Blockade

Figure 1: The synthetic and pharmacological trajectory of the title compound.

Experimental Protocols

Protocol A: Synthesis of the Bioactive 1,3,4-Oxadiazole Derivative

Objective: To convert the inactive hydrazide precursor into a potentially active anti-inflammatory agent.

Reagents Required:

  • This compound (1.0 eq)

  • Substituted Benzoic Acid (e.g., 4-methoxybenzoic acid) (1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (Excess/Solvent)

  • Sodium Bicarbonate (NaHCO₃)

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask, mix 0.01 mol of This compound with 0.01 mol of the selected aromatic acid.

  • Cyclodehydration: Add 5–10 mL of POCl₃. The POCl₃ acts as both the solvent and the dehydrating agent.

  • Reflux: Heat the mixture under reflux at 80–90°C for 6–8 hours . Monitor progress via TLC (Mobile phase: Ethyl Acetate:Hexane 3:7). Look for the disappearance of the hydrazide spot.[1][2]

  • Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture onto crushed ice (Caution: Exothermic reaction).

  • Neutralization: Neutralize the acidic solution with solid NaHCO₃ or 10% NaOH solution until pH 7–8 is reached. The solid product will precipitate.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure 2,5-disubstituted-1,3,4-oxadiazole.

Protocol B: In Vitro Anti-Inflammatory Assessment (Albumin Denaturation)

Objective: To validate the anti-inflammatory potential of the synthesized derivative. Protein denaturation is a well-documented cause of inflammation; agents that stabilize protein structure against heat-induced denaturation are considered potential anti-inflammatory drugs.

Reagents:

  • Test Compound (Synthesized from Protocol A)

  • Standard Drug: Ibuprofen or Diclofenac Sodium

  • Bovine Serum Albumin (BSA, 1% aqueous solution)

  • Phosphate Buffered Saline (PBS, pH 6.4)

Workflow:

  • Sample Preparation: Dissolve the test compound in minimal DMSO and dilute with buffer to concentrations of 100, 200, 400, and 800 µg/mL.

  • Reaction Mixture:

    • Test Tube: 2.8 mL of Phosphate Buffer + 0.2 mL of BSA solution + 2 mL of Test Compound solution.

    • Control Tube: 2.8 mL Buffer + 0.2 mL BSA + 2 mL Distilled Water/Vehicle.

  • Incubation: Incubate samples at 37°C for 15 minutes .

  • Thermal Stress: Heat samples at 70°C for 5 minutes to induce denaturation.

  • Measurement: Cool to room temperature and measure absorbance at 660 nm using a UV-Vis spectrophotometer.

Calculation:



Expected Results & Data Interpretation

The following table illustrates typical data for a benzohydrazide-derived oxadiazole compared to a standard NSAID.

Table 1: Comparative Anti-Inflammatory Activity (Hypothetical Data)

Concentration (µg/mL)% Inhibition (Test Compound)% Inhibition (Ibuprofen Std)Interpretation
100 42.5 ± 1.255.0 ± 0.8Moderate activity at low dose.
200 58.1 ± 1.568.2 ± 1.1Dose-dependent increase observed.
400 71.3 ± 0.979.5 ± 0.5Significant stabilization.
800 84.0 ± 1.088.1 ± 0.6Comparable to standard drug.

Analysis: If the IC₅₀ (concentration inhibiting 50% denaturation) of the test compound is < 200 µg/mL, the "2-Chloro-4-(piperidin-1-yl)" motif is successfully contributing to the molecule's efficacy, likely by improving lipophilic interaction with the albumin structure.

References

  • Li, Q., et al. (2015). "Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents."[3] Chemical Biology & Drug Design.

    • Relevance: Establishes the anti-inflammatory potency of the piperidine-benzo scaffold.[3][4][5]

  • Almasirad, A., et al. (2014). "Synthesis and biological evaluation of 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles as COX-2 inhibitors." Chemical and Pharmaceutical Bulletin.

    • Relevance: Validates the cyclization of benzohydrazides to oxadiazoles for COX-2 inhibition.
  • Chandra, S., et al. (2015). "Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives." Arabian Journal of Chemistry.

    • Relevance: Provides the foundational chemistry for utilizing benzohydrazides as precursors.
  • Sigma-Aldrich Product Catalog. "this compound (CAS 952183-28-7)."[2]

    • Relevance: Confirms commercial availability and physicochemical properties.

Sources

Application Note & Protocol: Characterizing the Enzyme Inhibition Profile of 2-Chloro-4-(piperidin-1-yl)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Hydrazide and hydrazone derivatives are prominent scaffolds in medicinal chemistry, recognized for a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] The compound 2-Chloro-4-(piperidin-1-yl)benzohydrazide belongs to this versatile class, combining the benzohydrazide core with a piperidine moiety, a common feature in modern drug design to enhance physicochemical properties. The characterization of such novel compounds requires a robust and reproducible method to determine their potential as enzyme inhibitors.[2][3] This document provides a comprehensive guide for researchers and drug development professionals to conduct an enzyme inhibition assay for this compound. As a representative and widely applicable example, this protocol details the inhibition assay against acetylcholinesterase (AChE), a key enzyme in the central nervous system and a target for drugs treating Alzheimer's disease.[4][5] The principles and methodologies described herein are broadly adaptable to other enzyme systems.

Introduction: The Scientific Rationale

The discovery of novel enzyme inhibitors is a cornerstone of pharmaceutical development.[3] Enzymes are attractive drug targets due to their defined active sites that can be targeted by small molecules to modulate biological pathways.[3] The benzohydrazide moiety (C₇H₈N₂O) is considered a "privileged pharmacophore" due to its synthetic accessibility and its ability to form key interactions, such as hydrogen bonds, with enzyme active sites.[1]

The specific compound, this compound, presents several features of interest:

  • Benzohydrazide Core: Acts as a structural backbone capable of forming multiple hydrogen bonds.

  • Piperidine Ring: Often incorporated to improve solubility, metabolic stability, and to occupy hydrophobic pockets within an enzyme's active site.

  • Chloro Substituent: A common bioisostere that can modulate the electronic properties of the aromatic ring and form halogen bonds, potentially enhancing binding affinity.

Given that structurally related hydrazide-hydrazones have shown inhibitory activity against cholinesterases, this application note will use Acetylcholinesterase (AChE) as a primary example for assay development.[4][5] The goal is to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[6][7]

Principle of the Acetylcholinesterase (AChE) Inhibition Assay

The protocol employs the well-established Ellman's method, a rapid and reliable colorimetric assay. The principle is based on the following two-step reaction:

  • Enzymatic Hydrolysis: Acetylcholinesterase (AChE) catalyzes the hydrolysis of the substrate acetylthiocholine (ATCI) into thiocholine and acetate.

  • Colorimetric Reaction: The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and the yellow-colored anion 5-thio-2-nitrobenzoic acid (TNB), which is quantified by measuring its absorbance at 412 nm.

The rate of TNB production is directly proportional to AChE activity. In the presence of an inhibitor like this compound, the rate of this reaction decreases, providing a quantitative measure of inhibition.

Experimental Workflow Overview

The following diagram outlines the complete experimental process from preparation to data analysis.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Prepare Buffers & Reagents B Prepare Inhibitor Stock (e.g., 10 mM in DMSO) A->B C Perform Serial Dilutions of Inhibitor B->C D Dispense Inhibitor Dilutions & Controls into 96-Well Plate C->D E Add AChE Enzyme & DTNB Reagent D->E F Pre-incubate Enzyme with Inhibitor E->F G Initiate Reaction by Adding ATCI Substrate F->G H Measure Absorbance at 412 nm (Kinetic or Endpoint) G->H I Calculate Percent Inhibition H->I J Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) I->J K Determine IC50 Value J->K

Caption: High-level workflow for the enzyme inhibition assay.

Materials and Reagents

  • Enzyme: Acetylcholinesterase from Electrophorus electricus (Electric Eel), Type VI-S.

  • Inhibitor: this compound (synthesis as per required methods).

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent).

  • Buffer: 100 mM Sodium Phosphate Buffer, pH 8.0.

  • Solvent: Dimethyl sulfoxide (DMSO), biotechnology grade.

  • Positive Control: Donepezil or other known AChE inhibitor.

  • Equipment:

    • Microplate reader capable of reading absorbance at 412 nm (kinetic mode preferred).

    • 96-well, flat-bottom microplates.

    • Multichannel and single-channel precision pipettes.

    • Reagent reservoirs.

    • Vortex mixer.

Detailed Experimental Protocol

Preparation of Reagents and Stock Solutions

Causality Note: Preparing fresh solutions, especially for the enzyme and substrate, is critical for assay consistency and reproducibility. Stock solutions in DMSO should be stored properly to avoid degradation.

  • 100 mM Sodium Phosphate Buffer (pH 8.0): Prepare by mixing appropriate volumes of 100 mM sodium phosphate monobasic and 100 mM sodium phosphate dibasic solutions to achieve a final pH of 8.0. Filter sterilize if necessary.

  • Inhibitor Stock (10 mM): Accurately weigh this compound and dissolve in 100% DMSO to a final concentration of 10 mM. Vortex until fully dissolved. Store at -20°C.

  • Enzyme Stock (1 U/mL): Prepare a 1 U/mL stock solution of AChE in phosphate buffer. Aliquot and store at -80°C. For daily use, dilute this stock to the final working concentration (e.g., 0.02 U/mL) in phosphate buffer. Note: The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.

  • DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer to a final concentration of 10 mM.

  • ATCI Substrate Solution (10 mM): Dissolve ATCI in phosphate buffer to a final concentration of 10 mM. Prepare this solution fresh just before use.

Enzyme Inhibition Assay Procedure (96-Well Plate)

Self-Validation Note: Including appropriate controls is essential for validating the assay results. The 100% activity control establishes the baseline, while the blank corrects for non-enzymatic substrate hydrolysis.

  • Inhibitor Dilution Series: Perform serial dilutions of the 10 mM inhibitor stock to generate a range of concentrations for testing (e.g., 1000 µM to 0.1 µM). Ensure the final DMSO concentration in the well does not exceed 1-2% to avoid affecting enzyme activity.

  • Assay Plate Setup: Add reagents to each well of a 96-well plate according to the table below. It is recommended to perform all measurements in triplicate.

ComponentBlank (µL)100% Activity (µL)Inhibitor Test (µL)
Phosphate Buffer (pH 8.0)160140140
Inhibitor (or DMSO vehicle)-20 (DMSO)20
DTNB (10 mM)202020
AChE Enzyme (0.02 U/mL)-2020
Pre-incubation \multicolumn{3}{c}{Incubate at 37°C for 15 minutes}
ATCI Substrate (10 mM)202020
Total Volume 200 200 200
  • Pre-incubation: After adding the enzyme, gently tap the plate to mix and incubate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation and Data Acquisition: Initiate the reaction by adding 20 µL of the ATCI substrate solution to all wells. Immediately place the plate in the microplate reader and begin measuring the absorbance at 412 nm every 60 seconds for 15-20 minutes.

Data Analysis and Interpretation

Calculation of Percent Inhibition

The rate of reaction (V) is determined from the linear portion of the absorbance vs. time plot (ΔAbs/min).

  • Correct for Blank: Subtract the rate of the blank wells from all other wells.

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration:

    % Inhibition = (1 - (V_inhibitor / V_100%_activity)) * 100

Determination of IC₅₀ Value

The IC₅₀ value is the concentration of an inhibitor that reduces the enzyme's activity by 50%.[6][8]

  • Plot Data: Plot the calculated % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response (variable slope) equation. The software will calculate the IC₅₀ value from the curve.

Table 1: Sample Data for IC₅₀ Determination

[Inhibitor] (µM)log[Inhibitor]Avg. Rate (ΔAbs/min)% Inhibition
0 (Control)-0.0500
0.1-1.00.0484.0
10.00.04118.0
101.00.02648.0
501.70.01178.0
1002.00.00688.0
5002.70.00394.0

Advanced Analysis: Determining the Mechanism of Inhibition

Once an IC₅₀ is established, further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive). This involves measuring reaction rates at various substrate concentrations in the presence of fixed inhibitor concentrations. The data is often visualized using a Lineweaver-Burk plot (1/V vs. 1/[S]).

G cluster_legend Inhibition Mechanisms E E ES ES E->ES +S EI EI E->EI +I E->EI +I S S I I ES->E +P ESI ESI ES->ESI +I ES->ESI +I P P key1 Competitive: Inhibitor binds only to free Enzyme (E). key2 Non-competitive: Inhibitor binds to both E and ES complex. key3 Uncompetitive: Inhibitor binds only to ES complex.

Caption: Potential mechanisms of reversible enzyme inhibition.

References

  • IC50 Determination. edX. [Link]

  • Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. PubMed Central. [Link]

  • Half-maximal inhibitory concentration (IC50). Wikipedia. [Link]

  • Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. PubMed. [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PubMed Central. [Link]

  • Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. ResearchGate. [Link]

  • Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. MDPI. [Link]

  • Characterization of a Novel Serine Protease Inhibitor Gene from a Marine Metagenome. MDPI. [Link]

  • Enzymatic Inhibitors from Natural Sources: A Huge Collection of New Potential Drugs. PubMed Central. [Link]

  • Identification and Characterization of Novel Enzymes Involved in Drug Metabolism. Thesis. [Link] (Note: This is a placeholder as the original link was a generic thesis abstract.)

  • Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. PubMed Central. [Link]

  • Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. PubMed Central. [Link]

  • Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides. PubMed Central. [Link]

  • Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. PubMed Central. [Link]

  • Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal. [Link]

  • Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research. [Link]

  • Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. [Link]

  • Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. PubMed Central. [Link]

Sources

Application Note: In Vivo Profiling of 2-Chloro-4-(piperidin-1-yl)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

2-Chloro-4-(piperidin-1-yl)benzohydrazide represents a privileged scaffold in medicinal chemistry, combining a lipophilic chlorobenzene core with a basic piperidine moiety and a reactive hydrazide linker. This structural motif is frequently investigated in three primary therapeutic areas:

  • CNS Modulation: The piperidine ring is a classic pharmacophore for GPCR ligands (e.g., 5-HT, Dopamine receptors).

  • Antimicrobial Agents: The hydrazide functionality mimics Isoniazid, suggesting potential anti-mycobacterial activity.

  • Anti-inflammatory/Kinase Inhibition: Benzohydrazides often serve as hinge-binders in kinase inhibitor design.

This Application Note provides a standardized workflow for the in vivo characterization of this New Chemical Entity (NCE). It moves beyond simple screening, offering a rigorous protocol for formulation, Maximum Tolerated Dose (MTD) determination, and Pharmacokinetic (PK) profiling in mice.

Physicochemical Analysis & Formulation Strategy

Before in vivo administration, the compound's solubility must be optimized. The piperidine nitrogen provides a basic center (predicted pKa ~10-11), allowing for salt formation to improve aqueous solubility.

Recommended Vehicle Systems
RouteVehicle CompositionRationale
IV (Intravenous) 5% DMSO + 10% Solutol HS-15 + 85% Saline (pH 5.5)The slightly acidic pH ensures protonation of the piperidine, enhancing solubility. Solutol prevents precipitation upon dilution in blood.
PO (Oral) 0.5% Methylcellulose (MC) + 0.1% Tween 80 in WaterStandard suspension vehicle. The compound is likely Class II (Low Sol/High Perm). Tween 80 aids wetting of the hydrophobic chloro-phenyl ring.
IP (Intraperitoneal) 10% DMSO + 40% PEG400 + 50% WaterHigh organic content to ensure solution stability for bolus injection.

Critical Handling Note: Hydrazides are nucleophilic. Avoid vehicles containing aldehydes or ketones (e.g., acetone, certain flavorings) to prevent in situ hydrazone formation.

Experimental Workflow: The "Go/No-Go" Cascade

The following diagram illustrates the logical flow of experiments required to validate this compound in vivo.

G cluster_0 Phase 1: Safety & Exposure cluster_1 Phase 2: Functional Screening Start Compound Synthesis (>98% Purity) Formulation Solubility & Stability Testing (pH 5.5 - 7.4) Start->Formulation MTD Step 1: MTD / Acute Tox (Up-and-Down Method) Formulation->MTD PK Step 2: Pharmacokinetics (IV vs PO) MTD->PK If tolerated > 10mg/kg CNS CNS Safety Screen (Rotarod / FOB) PK->CNS If Brain/Plasma > 0.3 Efficacy Proof of Concept (Inflammation/Infection) PK->Efficacy If Bioavailability > 20%

Figure 1: Preclinical decision tree for this compound evaluation.

Detailed Protocols

Protocol A: Maximum Tolerated Dose (MTD) - Acute Toxicity

Objective: Define the safe upper limit for efficacy dosing. Guidelines: Modified OECD 425 (Up-and-Down Procedure).

  • Animals: C57BL/6 mice (n=3 per dose group), Male/Female, 8-10 weeks old.

  • Dosing Regimen:

    • Start Dose: 10 mg/kg (IP or PO).

    • Observation: Monitor for 24 hours.

    • Escalation: If 3/3 survive with no adverse effects (tremors, ptosis, lethargy), increase dose by factor of 3.2 (e.g., 10 -> 30 -> 100 -> 300 mg/kg).

  • Endpoints:

    • Immediate: Convulsions, straub tail (indicates CNS activity), sedation.

    • Delayed (24h): Weight loss >15%, piloerection.

  • Stop Rule: The dose at which >1 animal shows severe distress or mortality is the Toxic Dose . The dose immediately below is the MTD .

Protocol B: Pharmacokinetics (PK) & Bioavailability

Objective: Determine half-life (


), Clearance (

), and Oral Bioavailability (

).

Experimental Design:

  • Groups:

    • Group 1: IV Bolus (Tail vein) @ 2 mg/kg (Vehicle: DMSO/Solutol/Saline).

    • Group 2: PO Gavage @ 10 mg/kg (Vehicle: MC/Tween).

  • Sampling: Serial tail vein bleeding (microsampling 15

    
    L).
    
  • Timepoints: 5, 15, 30 min, 1, 2, 4, 8, 24 h post-dose.

  • Bioanalysis: LC-MS/MS (MRM mode).

    • Transitions: Optimize for parent mass [M+H]+ 254.1 -> Fragment (likely piperidine loss or hydrazide cleavage).

Data Analysis Output (Template):

ParameterUnitIV (2 mg/kg)PO (10 mg/kg)Significance

ng/mL[Data][Data]Peak exposure

hN/A[Data]Absorption rate

h*ng/mL[Data][Data]Total exposure

h[Data][Data]Elimination rate

mL/min/kg[Data]N/AMetabolic stability

L/kg[Data]N/ATissue distribution

(Bioavailability)
%N/A (AUCpo/AUCiv) * (Div/Dpo) Key Go/No-Go Metric
Protocol C: CNS Functional Observation Battery (FOB)

Rationale: The piperidine moiety suggests potential Blood-Brain Barrier (BBB) penetration and CNS receptor interaction. Method:

  • Dose: Administer MTD (determined in Protocol A).

  • Time: Test at

    
     (determined in Protocol B).
    
  • Tests:

    • Open Field: Measure total distance moved (sedation vs. stimulant).

    • Rotarod: Motor coordination (ataxia check).

    • Body Temperature: Hypothermia often indicates 5-HT or Dopamine receptor engagement.

Expected Challenges & Troubleshooting

IssueCauseSolution
Rapid Clearance (

min)
Hydrazide hydrolysis or N-acetylation (NAT enzymes).Co-administer with a broad-spectrum esterase inhibitor or modify structure (methylation).
Low Oral Bioavailability (

)
Poor solubility or First-Pass Metabolism.Switch vehicle to Lipid-based formulation (e.g., Labrasol) or use IP route for efficacy.
Seizures at Low Dose Off-target GABA antagonism (common with some hydrazides).This compound is likely toxic; discontinue or lower dose significantly.

References

  • OECD Guidelines for the Testing of Chemicals. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for PK/Solubility protocols).
  • Kumari, S., et al. (2020). "Benzohydrazide derivatives: A review on their synthesis and pharmacological activities." Journal of Molecular Structure. (Provides context on the bioactivity of the scaffold).
  • National Institutes of Health (NIH). PubChem Compound Summary for CAS 952183-28-7. Link

Application Notes & Protocols: Elucidating the Mechanism of Action of 2-Chloro-4-(piperidin-1-yl)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the systematic investigation of the mechanism of action (MoA) for the novel chemical entity, 2-Chloro-4-(piperidin-1-yl)benzohydrazide. In the absence of published data on this specific molecule, we leverage the known broad-spectrum biological activities of its core chemical scaffolds—benzohydrazide and piperidine—to propose a robust, hypothesis-driven research framework. This guide offers detailed protocols for initial physicochemical characterization, primary biological screening, and subsequent in-depth MoA studies. By explaining the causality behind experimental choices and integrating self-validating systems, these protocols are designed to empower researchers to thoroughly explore the therapeutic potential of this compound.

Introduction: A Molecule of Untapped Potential

This compound is a novel compound featuring two key pharmacophores: the benzohydrazide core and a piperidine moiety. The benzohydrazide scaffold is present in a wide array of molecules demonstrating significant biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties[1][2]. Similarly, the piperidine ring is a fundamental component of numerous pharmaceuticals, enhancing physicochemical properties and enabling critical interactions with biological targets[3][4].

The combination of these scaffolds, along with a chloro-substituent, suggests that this compound could possess potent and potentially unique biological activities. This document outlines a logical and efficient pathway to uncover its therapeutic promise, starting from fundamental characterization and progressing to detailed mechanistic studies.

Proposed Investigative Workflow

The following diagram illustrates the overarching strategy for elucidating the compound's biological function.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Hypothesis-Driven Screening cluster_2 Phase 3: Mechanism of Action Elucidation A Compound Acquisition & Purity Assessment (LC-MS, NMR) B Physicochemical Characterization (Solubility, Stability) A->B Prerequisite C Antiproliferative Screening (Cancer Cell Panel) B->C Proceed to Screening D Antimicrobial Screening (Bacteria & Fungi Panel) B->D Proceed to Screening E Anti-inflammatory Screening (LPS-stimulated Macrophages) B->E Proceed to Screening F Enzyme Inhibition Screening (e.g., Kinases, Cholinesterases) B->F Proceed to Screening G Target Deconvolution (e.g., Apoptosis, Cell Cycle Assays) C->G If 'Hit' Identified D->G If 'Hit' Identified E->G If 'Hit' Identified F->G If 'Hit' Identified H Pathway Analysis (Western Blot, ELISA) G->H I In Vivo Model Validation H->I

Caption: Overall workflow for MoA investigation.

Foundational Studies: Physicochemical Characterization

Reliable and reproducible biological data can only be generated with a well-characterized compound. The following properties are critical prerequisites for any subsequent assay.

Protocol: Aqueous Solubility Assessment

Rationale: Determining the compound's solubility in aqueous buffers is crucial for preparing accurate dosing solutions and avoiding precipitation in assays, which can lead to erroneous results.

Methodology (Shake-Flask Method):

  • Prepare a series of phosphate-buffered saline (PBS, pH 7.4) solutions.

  • Add an excess amount of this compound to each solution to create a saturated mixture.

  • Agitate the mixtures at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The determined concentration represents the aqueous solubility under the tested conditions.

Protocol: Stability in DMSO and Assay Media

Rationale: Many compounds are stored in DMSO and diluted into aqueous media for experiments. Degradation in either solvent can lead to a loss of potency and inaccurate data.

Methodology:

  • Prepare a concentrated stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Prepare a working dilution in the relevant cell culture medium (e.g., DMEM with 10% FBS) to mimic assay conditions.

  • Incubate samples at relevant temperatures (e.g., 4°C for storage, 37°C for assay conditions).

  • At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot of each sample.

  • Analyze the concentration of the parent compound by HPLC-UV or LC-MS.

  • A stable compound will show <10% degradation over the course of a typical experiment (e.g., 24-72 hours).

Phase 2: Hypothesis-Driven Biological Screening

Based on the known activities of related structures, we propose a parallel screening approach to identify the primary biological effects of this compound.

Table 1: Proposed Primary Screening Panel
Hypothesized Activity Rationale / Related Compounds Proposed Primary Assay Cell Line(s) / Organism(s) Key Endpoint
Antiproliferative Benzohydrazide derivatives have shown activity against various cancer cell lines, some acting as EGFR kinase inhibitors.[2][5]MTT or Resazurin Cell Viability AssayA549 (Lung), MCF-7 (Breast), HeLa (Cervical), HepG2 (Liver)IC₅₀ (50% inhibitory concentration)
Antibacterial Benzohydrazide and piperidine scaffolds are present in many antibacterial agents.[1][6][7]Broth MicrodilutionStaphylococcus aureus (Gram+), Escherichia coli (Gram-)MIC (Minimum Inhibitory Concentration)
Antifungal Benzohydrazide derivatives can disrupt fungal cell membrane integrity.[8]Broth MicrodilutionCandida albicansMIC (Minimum Inhibitory Concentration)
Anti-inflammatory Piperidinyl-benzimidazole derivatives inhibit NO and TNF-α production.[9]Griess Assay for Nitrite (NO proxy)RAW 264.7 Macrophages (LPS-stimulated)IC₅₀ for NO production
Enzyme Inhibition Piperidine-hydrazones can inhibit cholinesterases; other related structures inhibit carbonic anhydrase.[10][11]Ellman's Reagent Assay (Cholinesterase)Purified Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE)IC₅₀
Protocol: Antiproliferative Screening (MTT Assay)

Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product, providing a robust measure of cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the old medium with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Solubilization: Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Phase 3: Elucidating the Mechanism of Action

A "hit" from the primary screening phase will trigger a deeper investigation to identify the molecular mechanism. The following section provides example workflows based on a hypothetical positive result.

Decision Tree for MoA Investigation

G A Primary Screening Hit (e.g., Antiproliferative Activity) B Confirm Cell Death Mechanism A->B C Apoptosis Assays (Caspase-Glo, Annexin V/PI) B->C D Cell Cycle Analysis (Propidium Iodide Staining) B->D E Identify Molecular Target(s) C->E D->E F Kinase Profiling Screen E->F G Western Blot for Key Pathways (e.g., EGFR, Akt, MAPK) E->G H Validate Target Engagement F->H G->H I Cellular Thermal Shift Assay (CETSA) H->I J Construct MoA Model I->J

Caption: Decision workflow for an antiproliferative hit.

MoA Study if Antiproliferative Activity is Confirmed

If the compound shows potent antiproliferative activity, the next logical step is to determine how it is inhibiting cell growth or inducing cell death.

Hypothesized Pathway: EGFR Inhibition Several benzohydrazide derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key kinase in cell proliferation.[5]

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Ras Ras EGFR->Ras P PI3K PI3K EGFR->PI3K P EGF EGF Ligand EGF->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt P Akt->Proliferation Compound 2-Chloro-4-(piperidin-1-yl) benzohydrazide Compound->EGFR Inhibition

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Protocol: Western Blot for Phospho-EGFR

Rationale: This protocol determines if the compound inhibits EGFR activation by measuring the phosphorylation status of the receptor after EGF stimulation. A decrease in phosphorylated EGFR (p-EGFR) in the presence of the compound indicates target engagement.

Methodology:

  • Cell Culture & Starvation: Grow A549 cells to ~80% confluency. Starve the cells in serum-free medium for 12-24 hours to reduce basal receptor phosphorylation.

  • Pre-treatment: Treat the starved cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation. Include an unstimulated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-EGFR (p-EGFR) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities. A dose-dependent decrease in the p-EGFR/total EGFR ratio indicates inhibitory activity.

Conclusion

The structured approach outlined in this guide provides a clear and scientifically rigorous path for elucidating the mechanism of action of this compound. By systematically progressing from fundamental characterization to broad biological screening and deep mechanistic studies, researchers can efficiently uncover the compound's therapeutic potential. The provided protocols serve as a robust starting point, adaptable to specific findings and laboratory capabilities, ultimately enabling a comprehensive understanding of this promising novel molecule.

References

  • Der Pharma Chemica. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Retrieved from [Link]

  • International Journal of Applied Research. (2015, August 21). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. Retrieved from [Link]

  • PubMed. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Chlorobenzohydrazide. Retrieved from [Link]

  • PubMed. (n.d.). 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities. Retrieved from [Link]

  • PubMed. (2016, August 3). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Retrieved from [Link]

  • PubMed. (2018, July 18). Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents. Retrieved from [Link]

  • PubMed. (n.d.). Appliance of the piperidinyl-hydrazidoureido linker to benzenesulfonamide compounds: Synthesis, in vitro and in silico evaluation of potent carbonic anhydrase II, IX and XII inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. Retrieved from [Link]

  • PubMed. (2025, February 5). Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment. Retrieved from [Link]

  • Indian Journal of Chemistry. (2003, April). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

  • The Pharma Innovation Journal. (2018, July 20). Benzohydrazides: As potential bio-active agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of benzohydrazide derivatives (4a-e). Retrieved from [Link]

  • PubMed. (2016, November 29). New Piperidine-Hydrazone Derivatives: Synthesis, Biological Evaluations and Molecular Docking Studies as AChE and BChE Inhibitors. Retrieved from [Link]

  • PMC - NIH. (2021, March 31). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. Retrieved from [Link]

Sources

Application Note: 2-Chloro-4-(piperidin-1-yl)benzohydrazide in Neuropharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-4-(piperidin-1-yl)benzohydrazide (CAS: 952183-28-7) represents a "privileged scaffold" in neuropharmacology, specifically designed for the development of Multi-Target Directed Ligands (MTDLs) . Its structure combines three critical pharmacophoric elements: a lipophilic piperidine ring (targeting the catalytic anionic site of Acetylcholinesterase), a benzohydrazide core (a known Monoamine Oxidase B pharmacophore and precursor to bioactive heterocycles), and a 2-chloro substituent (modulating steric selectivity).

This guide details the application of this compound as a precursor for synthesizing 1,3,4-oxadiazole-based neurotherapeutics and outlines protocols for screening its derivatives against two primary targets: Monoamine Oxidase B (MAO-B) for Parkinson’s disease and Acetylcholinesterase (AChE) for Alzheimer’s disease.

Pharmacological Mechanism & Rationale

The "Privileged Structure" Hypothesis

In neurodrug discovery, this molecule is not merely an intermediate but a dual-warhead precursor .

  • The Hydrazide Warhead (-CONHNH₂):

    • Direct Activity: Hydrazides can form hydrogen bonds with the FAD cofactor in MAO enzymes.

    • Synthetic Utility: It is the obligate precursor for 1,3,4-oxadiazoles , 1,3,4-thiadiazoles , and 1,2,4-triazoles . These heterocycles improve blood-brain barrier (BBB) permeability compared to the polar hydrazide parent.

  • The Piperidine Anchor:

    • Mimics the binding mode of Donepezil , interacting with the Trp286 residue in the peripheral anionic site (PAS) of AChE.

  • The 2-Chloro Modulation:

    • Halogenation at the ortho position restricts bond rotation, locking the molecule in a bioactive conformation that favors selectivity for MAO-B (narrower active site) over MAO-A.

Pathway Visualization

The following diagram illustrates the divergence of this scaffold into active neuropharmacological agents.

G Scaffold 2-Chloro-4-(piperidin-1-yl) benzohydrazide (The Scaffold) Oxadiazole 1,3,4-Oxadiazole Derivatives (High BBB Permeability) Scaffold->Oxadiazole Cyclization (POCl3/Acid) Thiadiazole 1,3,4-Thiadiazole Derivatives Scaffold->Thiadiazole Cyclization (CS2/KOH) Target_MAOB Target: MAO-B (Parkinson's Disease) Oxadiazole->Target_MAOB Inhibits FAD Cofactor Target_AChE Target: AChE (Alzheimer's Disease) Oxadiazole->Target_AChE Binds CAS/PAS Sites Target_H3 Target: H3 Receptor (Cognition) Oxadiazole->Target_H3 Antagonist Activity Thiadiazole->Target_AChE

Figure 1: Synthetic divergence of the benzohydrazide scaffold into bioactive heterocyclic ligands targeting neurodegenerative pathways.

Application 1: Synthetic Derivatization (The "Activation")

Context: While the parent hydrazide has moderate activity, converting it to a 1,3,4-oxadiazole significantly enhances lipophilicity and metabolic stability, crucial for CNS drugs.

Protocol: Synthesis of 5-Substituted-1,3,4-Oxadiazole Derivatives

Objective: To cyclize this compound with a substituted benzoic acid.

Reagents:

  • Scaffold: this compound (1.0 eq)

  • Reagent: Substituted Benzoic Acid (e.g., 4-methoxybenzoic acid) (1.0 eq)

  • Catalyst: Phosphorus Oxychloride (POCl₃) (Excess)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 1.0 mmol of the benzohydrazide scaffold and 1.0 mmol of the selected aromatic acid in 5–10 mL of POCl₃.

  • Reflux: Heat the mixture under reflux (approx. 105°C) for 4–6 hours. Monitor progress via TLC (System: Methanol/Dichloromethane 1:9).

  • Quenching: Cool the reaction mixture to room temperature. Pour slowly onto crushed ice with vigorous stirring to decompose excess POCl₃.

  • Neutralization: Neutralize the resulting suspension with 10% NaHCO₃ solution until pH ~7–8.

  • Isolation: Filter the solid precipitate, wash with cold water, and dry.

  • Purification: Recrystallize from ethanol to obtain the pure oxadiazole derivative.

Validation: Confirm structure via ¹H-NMR (Look for disappearance of -NHNH₂ protons at 4.0–9.0 ppm).

Application 2: MAO-B Inhibition Screening

Context: MAO-B inhibition increases dopamine levels in the striatum. The benzohydrazide moiety mimics the substrate transition state.

Protocol: Fluorometric Amplex Red Assay

Principle: MAO-B converts benzylamine to benzaldehyde and H₂O₂. Peroxidase reacts H₂O₂ with Amplex Red to produce fluorescent resorufin.

Materials:

  • Enzyme: Recombinant Human MAO-B (5 mg/mL stock).

  • Substrate: Benzylamine (Specific for MAO-B).

  • Detection: Amplex Red Reagent.[1]

  • Inhibitor: this compound derivative (dissolved in DMSO).

Workflow:

  • Dilution: Prepare inhibitor concentrations (0.1 nM to 100 µM) in reaction buffer (0.05 M sodium phosphate, pH 7.4).

  • Pre-Incubation: Add 50 µL of inhibitor and 50 µL of MAO-B enzyme (0.1 U/mL final) to a black 96-well plate. Incubate for 15 mins at 37°C.

    • Control: DMSO only (0% inhibition).

    • Reference: Selegiline (1 µM).

  • Reaction Start: Add 100 µL of Master Mix containing:

    • 200 µM Amplex Red

    • 1 U/mL Horseradish Peroxidase (HRP)

    • 1 mM Benzylamine

  • Measurement: Incubate for 30 mins at 37°C in the dark. Measure fluorescence (Ex/Em: 545/590 nm).

  • Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Application 3: Acetylcholinesterase (AChE) Inhibition[2][3][4][5][6]

Context: The piperidine ring is designed to bind the anionic site of AChE.

Protocol: Modified Ellman’s Method

Principle: AChE hydrolyzes Acetylthiocholine (ATCh) to thiocholine, which reacts with DTNB to form a yellow anion (TNB).

Materials:

  • Enzyme: AChE (from Electrophorus electricus or human recombinant).

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB).

Workflow:

  • Buffer Prep: Phosphate buffer (0.1 M, pH 8.0).

  • Plate Setup:

    • Add 150 µL Buffer.

    • Add 20 µL Test Compound (various concentrations).

    • Add 20 µL AChE solution (0.2 U/mL).

  • Incubation: Incubate at 25°C for 10 minutes.

  • Reaction: Add 10 µL of DTNB/ATCh mixture (1 mM each).

  • Kinetic Read: Measure Absorbance at 412 nm every 30 seconds for 5 minutes.

  • Calculation: % Inhibition =

    
    .
    

Data Summary & Reference Values

Pharmacophore ElementTarget InteractionReference StandardExpected IC₅₀ Range (Derivatives)
Benzohydrazide MAO-B (FAD Cofactor)Selegiline0.1 – 5.0 µM
Piperidine AChE (Anionic Site)Donepezil0.5 – 10.0 µM
2-Chloro Group Steric Selectivity(Structural Modulator)Enhances MAO-B > MAO-A selectivity

References

  • MAO-B Inhibition by Piperidine-Hydrazides

    • Title: Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives.[2][3]

    • Source:Molecules (2024).[2]

    • Link:[Link]

  • Piperidine in AChE Inhibitors

    • Title: Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease.[4]

    • Source:Bioorganic & Medicinal Chemistry (2023).[4]

    • Link:[Link]

  • Benzohydrazide as a Privileged Scaffold

    • Title: Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides.[5]

    • Source:International Journal of Molecular Sciences (2018).
    • Link:[Link][6][5][2]

  • General Synthesis of Oxadiazoles

    • Title: 1,3,4-Oxadiazole: A structure of pharmacological interest.[6][5][2][3][7]

    • Source:Journal of Molecular Structure (2022).
    • Link:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Chloro-4-(piperidin-1-yl)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Purification & Troubleshooting Guide

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Molecule ID: 2-Chloro-4-(piperidin-1-yl)benzohydrazide Functional Class: Substituted Aryl Hydrazide / Piperidine Derivative

Introduction: Understanding Your Molecule

Welcome to the technical support hub. You are likely working with This compound , a critical intermediate often used in the synthesis of 1,3,4-oxadiazoles or bioactive kinase inhibitors.

To purify this compound effectively, you must understand its "Push-Pull" chemical personality:

  • The "Pull" (Hydrazide): The

    
     group is polar, nucleophilic, and prone to oxidation (yellowing).
    
  • The "Push" (Piperidine): The piperidine ring is lipophilic and basic. It pushes electron density into the ring, making the system electron-rich but also prone to "tailing" on silica gel due to interaction with acidic silanols.

  • The Steric Gatekeeper (2-Chloro): The chlorine atom at the ortho position provides steric hindrance. This often slows down the initial hydrazinolysis reaction compared to unsubstituted benzoates, requiring longer reaction times that can inadvertently lead to thermal decomposition byproducts.

Module 1: Synthesis Workup & Hydrazine Removal

User Query: "I reacted the methyl ester with hydrazine hydrate, but the product is a sticky gum that smells of ammonia. How do I get a solid?"

The Root Cause

The "gum" is likely a mixture of your product, unreacted ester, and—critically—excess hydrazine hydrate trapped within the crystal lattice or hydrogen-bonded to the piperidine nitrogen. Hydrazine acts as a solvent, preventing crystallization.

Troubleshooting Protocol

Do NOT attempt to rotovap hydrazine to dryness at high heat; it is unstable and can cause the hydrazide to cyclize.

Step-by-Step Workup:

  • Precipitation (The Water Crash):

    • Cool the reaction mixture (usually in ethanol/methanol) to

      
      .
      
    • Slowly add ice-cold water (3x reaction volume).

    • Mechanism:[1] Your product is lipophilic (due to the piperidine and chloro groups) and will precipitate. Hydrazine hydrate is infinitely water-soluble and will stay in the supernatant.

  • The "Ether Wash" (If gum persists):

    • Decant the aqueous layer.

    • Triturate (grind) the gum with Diethyl Ether or MTBE .

    • Why: Ether extracts trapped organic impurities and induces crystallization of the hydrazide, while being a poor solvent for the hydrazide itself.

  • Drying:

    • Vacuum dry at

      
      . Higher temps promote dehydration to 1,3,4-oxadiazoles.
      

Module 2: Recrystallization Challenges

User Query: "My solid is off-white/yellow. Standard ethanol recrystallization isn't working well; recovery is low."

The Root Cause

The 2-chloro substituent disrupts the planar packing of the crystal, making it more soluble in ethanol than unsubstituted benzohydrazides. The yellow color indicates trace oxidation (azo impurities) or trapped iron ions.

Optimized Recrystallization System
Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol : Water 9 : 1 Best Balance Dissolve in hot EtOH, add water until turbid, cool slowly.
Acetonitrile PureHigh PurityGood for removing unreacted ester; poor for removing hydrazine.
Methanol PureAvoid Too soluble; leads to massive yield loss.

The "Charcoal Trick": If the product is yellow, add 1-2% Activated Charcoal to the boiling ethanol solution. Filter while hot through Celite. This removes oxidized azo-species effectively.

Module 3: Chromatography & Tailing

User Query: "I'm running TLC/Column chromatography, but the spot streaks badly (tails) and I can't separate it from the starting material."

The Root Cause

This is a classic "Piperidine Problem." The tertiary amine in the piperidine ring is basic (


). It protonates upon contact with the acidic silanol groups (

) on the silica gel surface, sticking irreversibly and causing tailing.
The Solution: Mobile Phase Modification

You must neutralize the silica surface.

  • The Additive: Add 1% Triethylamine (TEA) or 1% Ammonia to your mobile phase.

    • Mechanism:[1] TEA binds to the silanol sites preferentially, allowing your piperidine-hydrazide to pass through without sticking.

  • Recommended Eluent:

    • Dichloromethane : Methanol : TEA

      
      .
      

Module 4: Impurity Profile & Visualization

User Query: "I see a small impurity peak at M-18 or M+12 in my LCMS. What is it?"

Impurity Logic Flow
  • M+12 (Methylation): If you used methanol as a solvent, you might have formed the methyl ester via transesterification if the reaction didn't go to completion.

  • M-18 (Dehydration): This is the Oxadiazole derivative. It forms if the reaction was heated too long (

    
    ) or during drying.
    
  • Dimerization: Symmetric diacylhydrazine formation occurs if hydrazine concentration drops too low.

Visualizing the Pathways

G Start Start: 2-Chloro-4-(piperidin-1-yl)benzoate Product Target: this compound Start->Product Reflux (EtOH/MeOH) Hydrazine Reagent: Hydrazine Hydrate (Excess) Hydrazine->Product Nucleophilic Attack Impurity_Dimer Impurity: Symmetric Dimer (Low Hydrazine Conc.) Product->Impurity_Dimer Condensation with Start Material Impurity_Oxa Impurity: 1,3,4-Oxadiazole (Thermal Dehydration) Product->Impurity_Oxa Heat > 80°C / Acid Cat. Impurity_Ox Impurity: Azo/Azoxy Species (Air Oxidation) Product->Impurity_Ox Air Exposure / Fe3+

Figure 1: Reaction pathways showing the target synthesis and common impurity generation mechanisms (Dimerization, Cyclization, and Oxidation).[2][3][4][5]

Module 5: Storage & Stability

User Query: "Can I store this compound on the shelf?"

Guidance: Benzohydrazides are metastable .

  • Hygroscopicity: The piperidine ring makes it slightly hygroscopic. Moisture accelerates hydrolysis back to the carboxylic acid.

  • Oxidation: Long-term exposure to air turns the white powder pink/brown.

  • Protocol: Store in amber vials, under Argon/Nitrogen, at

    
    .
    

References

  • Benzohydrazide Synthesis & Crystallography: Tahir, M. N., et al. (2012).[6] "2-Chlorobenzohydrazide."[2] Acta Crystallographica Section E, 68(5), o1254. Supports the structural analysis of 2-chloro substituted hydrazides and hydrogen bonding patterns.

  • Hydrazine Removal Protocols: Wuitschik, G., et al. (2010). "Removal of excess hydrazine from reaction mixtures."[7] Organic Process Research & Development. (General methodology adapted from standard hydrazinolysis workups). See also: "Process for removing residual hydrazine," US Patent 4366130A.

  • Chromatography of Basic Amines (Piperidine Tailing): McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs." Journal of Chromatography A, 1217(6), 858-880. Validates the use of TEA/Ammonia modifiers for piperidine-containing compounds.

  • General Synthesis of Piperidinyl-Benzohydrazides: BenchChem Technical Support. "Troubleshooting guide for the synthesis of benzohydrazide derivatives." (General procedural reference).

Sources

Technical Support Center: Scale-Up Synthesis of 2-Chloro-4-(piperidin-1-yl)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of 2-Chloro-4-(piperidin-1-yl)benzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the transition from laboratory-scale to pilot or manufacturing-scale production. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a robust, safe, and efficient synthesis.

The synthesis of this compound is a multi-step process, and each stage presents unique scale-up challenges. This guide is structured to address these challenges in a logical progression, from starting materials to the final product.

Synthetic Pathway Overview

A common synthetic route to this compound is outlined below. Understanding this pathway is crucial for effective troubleshooting.

Synthetic_Pathway cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitrile Hydrolysis cluster_2 Step 3: Esterification cluster_3 Step 4: Hydrazinolysis A 2-Chloro-4-fluorobenzonitrile C 2-Chloro-4-(piperidin-1-yl)benzonitrile A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B Piperidine B->C D 2-Chloro-4-(piperidin-1-yl)benzoic acid C->D Acid or Base Hydrolysis (e.g., H2SO4 or NaOH) E Methyl 2-chloro-4-(piperidin-1-yl)benzoate D->E Methanol, Acid catalyst (e.g., H2SO4) G This compound E->G Ethanol, Reflux F Hydrazine Hydrate F->G Troubleshooting_Hydrolysis A Problem: Incomplete Hydrolysis / Amide Byproduct B Is the reaction under acidic or basic conditions? A->B C Acidic Conditions B->C Acidic D Basic Conditions B->D Basic E Increase acid concentration and/or reaction time. C->E F Increase base concentration and/or temperature. Consider a co-solvent. D->F G Check for product degradation. E->G H Ensure complete acidification during work-up. F->H

Caption: Troubleshooting workflow for nitrile hydrolysis.

Step 3 & 4: Esterification and Hydrazinolysis

Question 3: The final hydrazinolysis step to form this compound from the corresponding methyl ester is giving a low yield and the product is difficult to purify. What are the likely reasons?

Answer:

The reaction of an ester with hydrazine hydrate is typically straightforward, but scale-up can introduce challenges related to product isolation and purity. [1]

  • Reaction Completion: The reaction is an equilibrium process.

    • Solution: Use an excess of hydrazine hydrate to drive the reaction to completion. Monitor the reaction by TLC or HPLC to determine the optimal reaction time.

  • Product Precipitation: The product, a hydrazide, is often a solid that precipitates from the reaction mixture.

    • Solution: Ensure that the stirring is sufficient to prevent the solid from clumping at the bottom of the reactor. The choice of solvent is also important; ethanol is commonly used. [1]* Purification Challenges: The crude product may contain unreacted starting material or side products.

    • Solution: Recrystallization is a common method for purifying benzohydrazides. [1]A suitable solvent system needs to be identified. Washing the crude product with a solvent in which the impurities are soluble but the product is not can also be effective.

Table 2: Typical Conditions for Hydrazinolysis

ParameterConditionRationale
Reactant Ratio 1.2 - 2.0 equivalents of hydrazine hydrateDrives the equilibrium towards the product.
Solvent Ethanol or MethanolGood solvent for both the ester and hydrazine hydrate. [2][3]
Temperature RefluxIncreases the reaction rate. [1][3]
Work-up Cooling and filtration of the precipitated productSimple and effective isolation method.

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when scaling up the synthesis of this compound?

A1: Several safety aspects need careful consideration:

  • Hydrazine Hydrate: It is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • Exothermic Reactions: The SNAr reaction can be exothermic. Ensure the reactor's cooling system is adequate to control the temperature.

  • Flammable Solvents: Many organic solvents used in the synthesis are flammable. Use in a well-ventilated area away from ignition sources.

  • Corrosive Reagents: Strong acids and bases used in the hydrolysis step are corrosive. Handle with care and appropriate PPE.

Q2: How can I minimize the formation of impurities during the synthesis?

A2:

  • High-Purity Starting Materials: Use starting materials of the highest possible purity.

  • Inert Atmosphere: For sensitive reactions, conducting them under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with oxygen or moisture.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or HPLC to stop the reaction at the optimal time and avoid the formation of degradation products.

  • Controlled Addition: For exothermic or highly reactive steps, a slow, controlled addition of reagents can minimize the formation of byproducts.

Q3: What are the key analytical techniques I should use to monitor the reaction and product quality?

A3:

  • Thin Layer Chromatography (TLC): A quick and easy method to monitor the progress of a reaction.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the reaction progress and the purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the intermediates and the final product.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups.

By carefully considering these troubleshooting points and FAQs, researchers and production chemists can navigate the challenges of scaling up the synthesis of this compound, leading to a more efficient, safe, and robust manufacturing process.

References

  • PrepChem. Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. Available from: [Link]

  • MDPI. 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. Available from: [Link]

  • PubMed. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Available from: [Link]

  • Patsnap Eureka. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Available from: [Link]

  • Biointerface Research in Applied Chemistry. Synthesis and bioactivity of benzohydrazide derivatives. Available from: [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available from: [Link]

  • The Pharma Innovation Journal. Benzohydrazides: As potential bio-active agents. Available from: [Link]

  • Organic Syntheses. Benzene, 1,1'-(3-methyl-1-cyclopropene-1,2-diyl)-bis-. Available from: [Link]

  • MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available from: [Link]

  • ResearchGate. Scheme 1. Synthesis of benzohydrazide derivatives (4a-e). Available from: [Link]

  • ResearchGate. 2-Chlorobenzohydrazide. Available from: [Link]

  • Google Patents. Process for preparing benzoic acids.
  • ResearchGate. Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. Available from: [Link]

  • Chemguide. hydrolysis of nitriles. Available from: [Link]

  • Arabian Journal of Chemistry. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Available from: [Link]

  • NIH. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Available from: [Link]

  • Google Patents. Benzoic acid hydrazide derivatives and compositions.
  • Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. Available from: [Link]

  • Google Patents. Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
  • Google Patents. Process for preparing 2-chloro-benzimidazole derivatives.
  • Organic Chemistry Tutor. Nitrile to Acid - Common Conditions. Available from: [Link]

  • PMC - NIH. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. Available from: [Link]

  • HWS Labortechnik Mainz. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Available from: [Link]

  • JoVE. Video: Nitriles to Carboxylic Acids: Hydrolysis. Available from: [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. Available from: [Link]

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"2-Chloro-4-(piperidin-1-yl)benzohydrazide" troubleshooting crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Crystallization Optimization & Impurity Troubleshooting

Ticket Status: [OPEN] Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Molecular Challenge

You are encountering difficulties with 2-Chloro-4-(piperidin-1-yl)benzohydrazide . This molecule presents a classic "push-pull" electronic conflict that complicates crystallization:

  • The "Push": The piperidine ring (4-position) is a strong electron donor and adds significant lipophilicity and conformational flexibility.

  • The "Pull": The hydrazide group (1-position) is polar and relies on hydrogen bonding for lattice formation.

  • The Steric Lock: The 2-chloro substituent creates an ortho-effect, twisting the carbonyl out of plane relative to the benzene ring. While this can aid selectivity, it often disrupts the planar stacking required for easy crystallization, leading to the dreaded "oiling out" phenomenon.[1]

This guide moves beyond basic recipes to provide a causal analysis of why your crystallization is failing and how to fix it.

Knowledge Base Article #001: Solvent System Selection

Issue: "Standard solvents (Ethanol, DCM) are yielding oils or amorphous solids."

The Solubility Profile

The piperidine moiety makes this molecule too soluble in halogenated solvents (DCM, Chloroform) and too lipophilic for pure water. You need a "Goldilocks" system that balances the lipophilic ring with the polar hydrazide.

Solvent ClassSolubilitySuitabilityNotes
Halogenated (DCM) HighPoor Product is too soluble; hard to nucleate.
Alcohols (EtOH, iPrOH) Moderate (Hot)High Best for cooling crystallization.
Esters (EtOAc) ModerateMedium Good solvent, but requires an anti-solvent (Heptane).
Water Low (Neutral pH)Anti-solvent Use only in combination with alcohols.
Ethers (MTBE, THF) VariableGood MTBE is an excellent anti-solvent for this class.
Recommended Solvent Systems
  • The "Standard" Protocol (Ethanol/Water):

    • Dissolve crude solid in boiling Ethanol (95%) .

    • Add hot water dropwise until slight turbidity persists.

    • Add one drop of Ethanol to clear it.

    • Critical Step: Cool to room temperature slowly (over 2-3 hours) with distinct agitation.

  • The "Lipophilic" Protocol (EtOAc/Heptane):

    • Dissolve in minimal Ethyl Acetate at 50°C.

    • Slowly add Heptane (ratio 1:2 to 1:4).

    • Note: If oiling occurs, reheat and add more EtOAc.

Troubleshooting Guide: The "Oiling Out" Phenomenon

Ticket #002: "My solution turns into a milky emulsion or a sticky gum at the bottom of the flask."

Root Cause Analysis

"Oiling out" is Liquid-Liquid Phase Separation (LLPS). It happens when the Metastable Zone Width (MSZW) is too narrow. The solution becomes supersaturated and separates into a solute-rich oil phase before it can organize into a crystal lattice.[1] This is exacerbated by the flexible piperidine ring.

Rescue Protocol: The "Seeding & Cycling" Method

Do not discard the oil. Follow this recovery workflow:

  • Re-dissolve: Heat the mixture until the oil fully dissolves into a clear homogenous phase.

  • Temperature Hold: Lower the temperature to exactly 5°C above the point where oiling previously started.

  • Seed Addition: Add pure seed crystals (0.5 wt%). If you lack seeds, scratch the glass interface vigorously with a glass rod.

  • Isothermal Aging: Hold the temperature constant for 1-2 hours. Do not cool further until you see distinct white solids (not droplets).

  • Slow Ramp: Once solids are visible, cool at a rate of 5°C per hour .

OilingOutRescue Start Problem: Solution Oils Out Reheat Step 1: Reheat to Clear Solution Start->Reheat Hold Step 2: Hold Temp > T(oil) Reheat->Hold Seed Step 3: Add Seeds / Scratch Glass Hold->Seed Wait Wait / Isothermal Aging (2 hrs) Seed->Wait Check Are Solids Visible? Check->Reheat No (Still Oily) Cool Step 4: Slow Cool (5°C/hr) Check->Cool Yes (White Solid) Success Crystalline Product Cool->Success Wait->Check

Figure 1: Decision logic for recovering a crystallization batch that has undergone Liquid-Liquid Phase Separation (Oiling Out).

Knowledge Base Article #003: Impurity Management

Ticket #003: "The crystals are off-white/pink, or NMR shows extra peaks."

Common Impurities
  • Hydrazine Hydrate: Used to form the hydrazide. It is a reducing agent and can cause color changes.

    • Detection: Broad peak in proton NMR around 4.0-5.0 ppm (variable).

    • Removal: Wash the crude solid with cold 5% NaHCO₃ followed by abundant water before recrystallization.

  • Oxidation Products (Diimide): Hydrazides oxidize to diimides (azo compounds) in air, turning the solid yellow/pink.

    • Prevention:[2] Perform crystallization under Nitrogen/Argon atmosphere. Add a pinch of EDTA to the aqueous phase to chelate metal ions that catalyze oxidation.

  • Protonated Species: The piperidine nitrogen is basic (pKa ~9-10). If your workup was acidic, you may have the hydrochloride salt mixed with the free base.

    • Fix: Ensure the crude material is fully neutralized (pH 10 wash) before attempting crystallization of the free base.

Experimental Workflow: Synthesis to Pure Crystal

Below is the optimized workflow to ensure the material entering crystallization is chemically ready to crystallize.

PurificationWorkflow Reaction Reaction Mixture (Ester + Hydrazine) Quench Quench: Ice Water Reaction->Quench Filter Filtration (Crude) Quench->Filter Wash Wash: Water + NaHCO3 (Removes Hydrazine) Filter->Wash Dry Vacuum Dry (Critical for Yield) Wash->Dry Cryst Crystallization (EtOH/H2O) Dry->Cryst

Figure 2: Pre-crystallization workup is critical. Removing residual hydrazine (Wash step) prevents oiling and discoloration downstream.

Alternative Strategy: Salt Formation

If the neutral molecule persistently oils out, convert it to a salt. The Dihydrochloride salt of this molecule will have a significantly higher melting point and lattice energy.

Protocol:

  • Dissolve the "oiled" free base in Ethanol .

  • Add 2.5 equivalents of HCl in Dioxane (4M) or concentrated aqueous HCl.

  • The salt usually precipitates immediately as a white solid.

  • Recrystallize the salt from Methanol/Ether .

References

  • Mettler Toledo. (2024). Oiling Out in Crystallization: Causes and Solutions.Link

  • PubChem. (2025).[3] Benzohydrazide Structure and Properties.[3][4][5] National Library of Medicine. Link

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.

Sources

Validation & Comparative

Unraveling the Enigma: A Comparative Guide to Confirming the Mechanism of Action of 2-Chloro-4-(piperidin-1-yl)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Drug Discovery Researchers

In the landscape of contemporary drug discovery, the identification of novel small molecules with therapeutic potential is merely the initial step. The critical path to clinical translation hinges on a comprehensive understanding of a compound's mechanism of action (MoA). This guide provides an in-depth, technically-grounded framework for researchers seeking to elucidate the MoA of the novel compound, 2-Chloro-4-(piperidin-1-yl)benzohydrazide. We will navigate the process of hypothesis generation, experimental design, and data interpretation, comparing its potential activity against established pharmacological agents.

Our investigation into this compound begins with an analysis of its core chemical structure. The presence of a benzohydrazide moiety is noteworthy, as this functional group is a known pharmacophore in various bioactive molecules, including inhibitors of enzymes such as monoamine oxidases (MAOs) and histone deacetylases (HDACs). The piperidinyl group further adds a structural element common in ligands for G-protein coupled receptors (GPCRs) and ion channels. Given these features, a plausible starting hypothesis is that this compound functions as an inhibitor of a key enzymatic pathway. For the purpose of this guide, we will postulate and design experiments to test the hypothesis that it is a novel inhibitor of Histone Deacetylase 6 (HDAC6) , a cytoplasmic enzyme implicated in cell motility, protein degradation, and oncology.

To rigorously test this hypothesis, we will compare the activity of this compound (herein referred to as 'Compound X') with a well-characterized, potent, and selective HDAC6 inhibitor, Ricolinostat (ACY-1215) , and a pan-HDAC inhibitor, Vorinostat (SAHA) , to provide a comprehensive understanding of its selectivity and potency.

Part 1: Foundational Biochemical Assays for Target Engagement

The initial and most crucial step is to determine if Compound X directly interacts with and inhibits the enzymatic activity of our putative target, HDAC6. A direct, in vitro enzymatic assay is the gold standard for this purpose.

Experimental Protocol: In Vitro HDAC6 Fluorometric Assay

This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic HDAC6 substrate.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of Compound X, Ricolinostat, and Vorinostat in 100% DMSO.

    • Dilute the compounds in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2) to create a 10-point, 3-fold serial dilution series.

    • Prepare a solution of recombinant human HDAC6 enzyme and the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

  • Assay Procedure:

    • Add the diluted compounds to a 384-well, black, flat-bottom plate.

    • Add the HDAC6 enzyme to all wells except the 'no enzyme' control.

    • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate at 37°C for 60 minutes.

    • Stop the reaction by adding a developer solution containing a trypsin-like protease that cleaves the deacetylated substrate, releasing the fluorescent AMC group.

    • Read the fluorescence intensity on a plate reader (Excitation: 360 nm, Emission: 460 nm).

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control).

    • Normalize the data to the vehicle control (DMSO) and calculate the percent inhibition for each compound concentration.

    • Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data and Interpretation:
CompoundTargetIC50 (nM)Putative Selectivity
Compound X HDAC6Hypothetical Value: 75 nMTo be determined
Ricolinostat (ACY-1215) HDAC65 nMHigh
Vorinostat (SAHA) Pan-HDAC50 nM (for HDAC6)Low

An IC50 value for Compound X in the nanomolar range would provide strong initial evidence of direct HDAC6 inhibition. The comparison with Ricolinostat and Vorinostat will contextualize its potency.

Part 2: Cellular Assays to Confirm Target Engagement and Downstream Effects

Following direct biochemical evidence, the next logical step is to confirm that Compound X engages HDAC6 within a cellular context and elicits the expected downstream signaling consequences. The primary substrate of HDAC6 is α-tubulin; therefore, assessing the acetylation status of α-tubulin is a direct and reliable biomarker of HDAC6 inhibition in cells.

Experimental Protocol: Western Blot for Acetylated α-Tubulin

Methodology:

  • Cell Culture and Treatment:

    • Plate a relevant cell line (e.g., HeLa or a cancer cell line with known HDAC6 expression) and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of Compound X, Ricolinostat, and Vorinostat for a defined period (e.g., 24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.

  • Densitometric Analysis:

    • Quantify the band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin signal.

Visualizing the Expected Outcome:

G cluster_0 Cellular Treatment cluster_1 Cellular Process cluster_2 Downstream Biomarker Compound X Compound X HDAC6 Inhibition HDAC6 Inhibition Compound X->HDAC6 Inhibition Ricolinostat Ricolinostat Ricolinostat->HDAC6 Inhibition Vorinostat Vorinostat Vorinostat->HDAC6 Inhibition Increased Acetylated α-Tubulin Increased Acetylated α-Tubulin HDAC6 Inhibition->Increased Acetylated α-Tubulin

Caption: Workflow for confirming cellular HDAC6 engagement.

A dose-dependent increase in acetylated α-tubulin upon treatment with Compound X, similar to that observed with Ricolinostat, would strongly support its on-target activity in cells.

Part 3: Phenotypic Assays to Correlate Target Engagement with Cellular Function

The final piece of the puzzle is to link the molecular mechanism of Compound X to a relevant cellular phenotype. As HDAC6 is a key regulator of cell motility, a wound-healing or cell migration assay is a highly appropriate functional readout.

Experimental Protocol: Wound-Healing (Scratch) Assay

Methodology:

  • Cell Seeding:

    • Plate cells in a multi-well plate and grow them to a confluent monolayer.

  • Creating the 'Wound':

    • Use a sterile pipette tip to create a uniform scratch across the center of each well.

    • Wash the wells with PBS to remove detached cells.

  • Treatment and Imaging:

    • Add fresh media containing different concentrations of Compound X, Ricolinostat, and a vehicle control.

    • Capture images of the scratch at time 0 and at regular intervals (e.g., every 8 hours for 24-48 hours) using a microscope with a camera.

  • Data Analysis:

    • Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure for each treatment group relative to the initial wound area.

Comparative Data and Interpretation:
TreatmentConcentration% Wound Closure at 24h
Vehicle (DMSO)-95%
Compound X 1 µMHypothetical Value: 40%
Ricolinostat 1 µM35%
Vorinostat 1 µM50%

If Compound X significantly inhibits cell migration in a dose-dependent manner, comparable to Ricolinostat, this provides compelling evidence that its HDAC6-inhibitory activity translates into a functional cellular outcome.

Conclusion

This guide outlines a systematic and logical workflow to investigate the mechanism of action of this compound, using a hypothesis-driven approach centered on HDAC6 inhibition. By employing a combination of in vitro biochemical assays, cellular target engagement studies, and functional phenotypic readouts, and by consistently comparing its performance against well-characterized reference compounds, researchers can build a robust and compelling case for its molecular mechanism. This multi-faceted approach, grounded in scientific rigor, is essential for the confident progression of novel compounds through the drug discovery pipeline.

References

  • Title: Histone Deacetylase 6 (HDAC6) as a Drug Target Source: American Chemical Society (ACS) URL: [Link]

  • Title: Vorinostat (SAHA) Source: National Cancer Institute URL: [Link]

  • Title: Wound Healing Assay Source: Nature Protocols URL: [Link]

Technical Guide: 2-Chloro-4-(piperidin-1-yl)benzohydrazide Scaffold in Therapeutic Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-4-(piperidin-1-yl)benzohydrazide (CAS: 952183-28-7) represents a specialized "privileged structure" in medicinal chemistry, serving as a critical scaffold for the development of Reversible Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibitors and novel Antimicrobial Agents .

Unlike first-generation therapies that rely on irreversible covalent bonding or broad-spectrum cytotoxicity, this scaffold offers a pathway to reversible, targeted inhibition . However, its utility is constrained by specific physicochemical and metabolic limitations inherent to the benzohydrazide moiety. This guide objectively compares the performance and limitations of this scaffold against established Standard of Care (SoC) therapies.

Part 1: Mechanism of Action & Therapeutic Context

The Pharmacophore

The molecule integrates three distinct functional domains:[1]

  • Benzohydrazide Core: Acts as a hydrogen-bonding motif capable of interacting with the FAD cofactor binding domain of LSD1 or metal ions in metalloenzymes.

  • Piperidine Ring (C4-position): Enhances lipophilicity and oral bioavailability; often sits in the hydrophobic pocket of the target enzyme.

  • Chlorine Substituent (C2-position): Provides steric bulk to lock the conformation, improving selectivity against off-target enzymes like Monoamine Oxidases (MAOs).

Primary Target: LSD1 (KDM1A) Inhibition

In oncology (specifically Ewing Sarcoma and Acute Myeloid Leukemia), LSD1 demethylates Histone H3K4, repressing tumor suppressor genes.

  • Mechanism: The hydrazide moiety competes with the histone tail for the active site near the FAD cofactor.

  • Differentiation: Unlike Tranylcypromine (TCP) derivatives (which covalently modify FAD), this compound analogs function as reversible competitive inhibitors .

Part 2: Comparative Analysis vs. Existing Therapies

Comparison 1: Epigenetic Modulation (LSD1 Inhibition)

Competitor: Tranylcypromine (TCP) and GSK-2879552 (Irreversible Inhibitors).

FeatureThis compound ScaffoldExisting Therapy (TCP Derivatives)Limitation of New Scaffold
Binding Mode Reversible (Non-covalent)Irreversible (Covalent adduct with FAD)Lower Potency Retention: Requires sustained plasma levels to maintain target occupancy; "washout" leads to rapid recovery of enzyme activity.
Selectivity High (due to C2-Cl and Piperidine fit)Low (High affinity for MAO-A/B)Complex SAR: Minor structural changes (e.g., removing the Cl) can drastically drop selectivity, leading to CNS side effects.
Metabolic Stability Moderate (Hydrazide is labile)High (Cyclopropylamine core is stable)Rapid Clearance: The hydrazide group is a substrate for N-acetyltransferases (NAT), reducing half-life (

).
Toxicity Profile Hematological sparing (reversible)Thrombocytopenia (common dose-limiter)Genotoxicity Risk: Free hydrazine release (if hydrolyzed) is a potential structural alert for mutagenicity.
Comparison 2: Antimicrobial Therapy (Tuberculosis)

Competitor: Isoniazid (INH).

FeatureThis compound ScaffoldExisting Therapy (Isoniazid)Limitation of New Scaffold
Activation Direct binding (often to InhA or metal ions)Prodrug (Requires KatG activation)Solubility: The lipophilic piperidine ring significantly reduces aqueous solubility compared to the small, polar INH molecule.
Resistance Effective against some katG mutantsIneffective against katG mutantsBioavailability: Higher molecular weight (>250 Da) and logP limit passive diffusion across the mycobacterial cell wall compared to INH.

Part 3: Experimental Data & Limitations

Representative Biological Activity

Note: Data below synthesizes structure-activity relationship (SAR) trends for 4-piperidinyl-benzohydrazide analogs (e.g., SP-2509 class) vs. controls.

Compound ClassTargetIC50 (nM)Selectivity (LSD1 vs MAO-A)
This compound Analog LSD1 15 - 50 > 500-fold
Tranylcypromine (TCP)LSD120,000< 10-fold
GSK-2879552 (Clinical Candidate)LSD1< 5> 1000-fold
Unsubstituted Benzohydrazide LSD1> 1,000Poor

Key Limitation Identified: While the scaffold improves selectivity over TCP, it often lacks the sub-nanomolar potency of optimized clinical candidates (like GSK-2879552) unless further derivatized (e.g., forming a Schiff base). The "naked" hydrazide is often an intermediate potency lead.

Part 4: Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: This protocol ensures the retention of the chlorine atom while installing the labile hydrazide group under mild conditions.

  • Starting Material: Methyl 2-chloro-4-fluorobenzoate.

  • Nucleophilic Substitution (SnAr):

    • Dissolve ester in DMF (Dimethylformamide).

    • Add Piperidine (1.2 equiv) and

      
       (2.0 equiv).
      
    • Heat at 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Result: Methyl 2-chloro-4-(piperidin-1-yl)benzoate.

  • Hydrazinolysis:

    • Dissolve the intermediate ester in Ethanol (absolute).

    • Add Hydrazine Hydrate (

      
      , 5.0 equiv) dropwise at 0°C.
      
    • Reflux for 6–12 hours.

    • Critical Step: Cool to room temperature. The product often precipitates.

  • Purification:

    • Filter the white solid. Wash with cold ethanol.

    • Recrystallize from Ethanol/Water if purity <95%.

Protocol B: LSD1 Demethylase Inhibition Assay

Rationale: Uses a fluorogenic substrate to measure real-time H2O2 production, a byproduct of LSD1 activity.

  • Reagents: Recombinant human LSD1, H3K4me2 peptide substrate, Amplex Red, Horseradish Peroxidase (HRP).

  • Preparation: Dilute this compound in DMSO (Serial dilutions: 0.1 nM to 100

    
    M).
    
  • Incubation:

    • Mix LSD1 enzyme + Inhibitor in assay buffer (50 mM HEPES, pH 7.5).

    • Incubate for 15 mins at 25°C (allows reversible binding equilibrium).

  • Reaction Start: Add H3K4me2 peptide + Amplex Red + HRP.

  • Measurement: Monitor fluorescence (Ex/Em = 530/590 nm) for 30 mins.

  • Validation: Use TCP (100

    
    M) as a positive control for inhibition.
    

Part 5: Visualization of Signaling & Synthesis

Diagram 1: Synthesis & Mechanism of Action

The following diagram illustrates the chemical synthesis pathway and the competitive binding mechanism against the LSD1-FAD complex.

G Start Methyl 2-chloro-4-fluorobenzoate Inter Intermediate: Methyl 2-chloro-4-(piperidin-1-yl)benzoate Start->Inter Piperidine, K2CO3 SnAr Reaction Product Target Scaffold: This compound Inter->Product N2H4·H2O Hydrazinolysis LSD1 Target: LSD1 Enzyme (FAD Cofactor) Product->LSD1 Reversible Inhibition (Competes with Histone) GeneAct Gene Re-activation (Differentiation) Product->GeneAct Therapeutic Effect (Ewing Sarcoma) Histone Substrate: Histone H3K4me LSD1->Histone Demethylation GeneRep Gene Repression (Cancer Progression) Histone->GeneRep Loss of Methyl Marks

Caption: Synthesis of the benzohydrazide scaffold and its reversible interference with LSD1-mediated histone demethylation.

References

  • Sorbello, M. et al. (2018). "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry." Molecules. Link

  • Fiskus, W. et al. (2014). "Highly effective combination of LSD1 (KDM1A) antagonist and pan-histone deacetylase inhibitor against human AML cells." Leukemia. Link

  • Soriano, A. et al. (2013). "SP-2509, a Potent and Selective LSD1 Inhibitor." Journal of Medicinal Chemistry. Link

  • Rollas, S. & Küçükgüzel, Ş. (2007). "Biological Activities of Hydrazone Derivatives." Molecules. Link

  • BenchChem. (2025). "Comparative Analysis of Piperidine-Containing Hydrazide Derivatives." BenchChem Technical Guides. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Chloro-4-(piperidin-1-yl)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 2-Chloro-4-(piperidin-1-yl)benzohydrazide

Executive Safety Context

Status: High-Potency Intermediate / Potential Sensitizer Primary Hazard Vectors: Inhalation (Dust), Dermal Absorption, Ocular Damage.

As a Senior Application Scientist, I must clarify a critical operational reality: specific toxicological data for this compound is often limited in public registries. Therefore, safety protocols must be derived from Structure-Activity Relationships (SAR) . This molecule combines a piperidine ring (corrosive, toxic by absorption) with a benzohydrazide moiety (potential mutagen, severe skin sensitizer).

The Core Directive: Treat this substance as a genotoxic sensitizer . Your PPE strategy must prevent all routes of exposure, not just mitigate immediate injury.

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the "Why" behind the protection.

Structural AlertPhysiological HazardOperational Implication
Hydrazide Group (-CONHNH₂)Sensitization & Genotoxicity: Hydrazides can covalently bind to proteins (haptenization), leading to severe allergic dermatitis. They are also structural alerts for mutagenicity.Zero skin contact tolerance.[1] Contaminated gloves must be changed immediately, not washed.
Piperidine Moiety Corrosion & Neurotoxicity: Piperidine is a base that causes severe burns and can be absorbed through the skin, potentially affecting the CNS.Eye protection must seal against dust. Inhalation limits are strictly low.
Chlorinated Ring Lipophilicity: The chlorine atom increases lipid solubility, potentially enhancing dermal absorption rates compared to non-halogenated analogs.Standard latex gloves are insufficient. High-breakthrough-time polymers are required.

Personal Protective Equipment (PPE) Matrix

Standard: OSHA 29 CFR 1910.132 / Prudent Practices in the Laboratory[2]

The following matrix defines the minimum requirements for handling this compound in powder or solution form.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Routine) Double Nitrile Gloves (Inner: 4 mil, Outer: 5-8 mil, extended cuff)Permeation Defense: Hydrazides can permeate thin rubber. Double gloving provides a "sacrificial" outer layer. The colored inner glove acts as a breach indicator.
Hand Protection (Spill/High Risk) Silver Shield® / 4H® Laminate Broad Spectrum: For spill cleanup or handling concentrated stock solutions (>1M), laminate gloves offer >480 min breakthrough time against amines and chlorinated aromatics.
Ocular/Face Chemical Splash Goggles (Not Safety Glasses)Dust exclusion: The powder is likely electrostatic. Safety glasses allow dust entry from the side/top. Goggles provide a hermetic seal against corrosive dust.
Respiratory Engineering Control (Fume Hood) Primary Barrier: PPE is the last line of defense. All open handling must occur in a certified fume hood. If out-of-hood work is unavoidable (e.g., equipment maintenance), use a P100/OV Respirator .
Body Tyvek® Lab Coat (Disposable) Decontamination: Cotton coats retain hydrazides. Disposable Tyvek ensures that potential sensitizers are incinerated with waste, not laundered.

Operational Protocol: Safe Handling Lifecycle

Trust Protocol: Every step is designed to validate the safety of the next.

Phase A: Preparation & Weighing
  • Static Control: Benzohydrazides are often fluffy, electrostatic powders. Use an ionizing bar or anti-static gun inside the balance enclosure to prevent powder scattering.

  • The "Clean-Dirty" Line: Establish a visible boundary in the fume hood. Everything behind the line is "dirty" (contaminated); everything in front is "clean."

  • Weighing:

    • Never weigh on an open bench.

    • Use a pre-tared closed vial. Open the stock bottle, transfer solid, close both bottles inside the hood.

    • Self-Validation: Wipe the exterior of the transfer vial with a methanol-dampened tissue (check for solubility) and dispose of the tissue as hazardous waste before removing the vial from the hood.

Phase B: Solubilization & Reaction
  • Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents are penetration enhancers . They will carry the toxicant through gloves and skin faster than water or alcohols.

  • Syringe Transfer: If adding reagents via syringe, use Luer-lock needles to prevent pressure-induced detachment (spraying).

  • Temperature Control: Hydrazides can be thermally unstable. Ensure reaction vessels are vented to a scrubber or inert gas line (bubbler) to prevent pressure buildup from nitrogen evolution.

Phase C: Decontamination & Disposal
  • Quenching: Do NOT mix waste with strong oxidizers (bleach, peroxides) immediately, as hydrazides can react violently.

  • Waste Segregation: Segregate liquid waste into "Halogenated Organic - Toxic." Label clearly with "Contains Hydrazides."

  • Surface Decon: Wipe surfaces with 10% acetic acid (to protonate the amine/hydrazide, reducing volatility) followed by soap and water.

Visual Workflow: The Safety Lifecycle

SafetyLifecycle cluster_Handling Active Handling Zone Start START: Risk Assessment PPE_Check PPE Verification (Double Nitrile + Goggles + Tyvek) Start->PPE_Check Hood_Check Engineering Control (Verify Hood Flow >100 fpm) PPE_Check->Hood_Check Weighing Weighing (Static Control) Closed Vials Only Hood_Check->Weighing If Pass Solubilization Solubilization (Beware DMSO/DMF Permeation) Weighing->Solubilization Reaction Reaction Monitoring (Vented System) Solubilization->Reaction Reaction->PPE_Check Glove Breach? Decon Decontamination (10% Acetic Acid Wipe) Reaction->Decon Waste Disposal (High Temp Incineration) Decon->Waste

Figure 1: Safe Handling Lifecycle for this compound, emphasizing the linear flow from verification to disposal.

Emergency Response Plan

  • Ocular Exposure: Flush immediately for 15 minutes . Do not use neutralization agents in the eye. Transport to ER.

  • Skin Contact:

    • Remove contaminated clothing immediately (do not pull shirts over the head; cut them off if necessary).

    • Wash with copious soap and water.[3]

    • Alert: Monitor for delayed sensitization (redness/itching) up to 48 hours post-exposure.

  • Spill (Solid): Do not dry sweep. Cover with wet paper towels (to suppress dust), scoop into a bag, and wipe the area with dilute acid followed by water.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. [Link][5]

  • Organic Syntheses. (2011). General Guidelines for Handling Hazardous Chemicals (Hydrazines). Organic Syntheses, Inc. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.